molecular formula C9H20O2Si B124040 tert-Butyl trimethylsilylacetate CAS No. 41108-81-0

tert-Butyl trimethylsilylacetate

Cat. No.: B124040
CAS No.: 41108-81-0
M. Wt: 188.34 g/mol
InChI Key: HOHBQWITMXOSOW-UHFFFAOYSA-N
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Description

tert-Butyl (Trimethylsilyl)acetate is used to prepare lithium enolates, and is also a useful synthetic intermediate.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 2-trimethylsilylacetate
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InChI

InChI=1S/C9H20O2Si/c1-9(2,3)11-8(10)7-12(4,5)6/h7H2,1-6H3
Source PubChem
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InChI Key

HOHBQWITMXOSOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O2Si
Source PubChem
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DSSTOX Substance ID

DTXSID00194054
Record name 1,1-Dimethylethyl trimethylsilylacetate
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Molecular Weight

188.34 g/mol
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CAS No.

41108-81-0
Record name 1,1-Dimethylethyl 2-(trimethylsilyl)acetate
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Record name 1,1-Dimethylethyl trimethylsilylacetate
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Foundational & Exploratory

A Comprehensive Technical Guide to the Mechanism and Application of tert-Butyl Trimethylsilylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide offers an in-depth analysis of tert-butyl trimethylsilylacetate (TBTMSA), a pivotal reagent in contemporary organic synthesis. We will dissect its fundamental mechanism of action, primarily its role as a highly effective and stable precursor for the lithium enolate of tert-butyl acetate. This document is tailored for researchers, scientists, and professionals in drug development, providing not just theoretical underpinnings but also field-tested insights and meticulous experimental protocols. The narrative is structured to elucidate the rationale behind experimental decisions, presenting a self-validating, authoritative resource grounded in robust scientific literature.

Introduction: The Strategic Imperative for tert-Butyl Trimethylsilylacetate

In the realm of carbon-carbon bond formation, the controlled and efficient generation of ester enolates is a cornerstone. While the direct deprotonation of esters like tert-butyl acetate using strong bases such as lithium diisopropylamide (LDA) is a common strategy, it is often plagued by challenges including competitive self-condensation (the Claisen condensation) and equilibrium issues.[1] tert-Butyl trimethylsilylacetate provides an elegant and strategic alternative. It functions as a "masked enolate," a stable progenitor that can be converted to the desired lithium enolate of tert-butyl acetate with high fidelity upon treatment with an organolithium reagent. This indirect approach affords superior control, enhanced reproducibility, and frequently, improved yields in subsequent nucleophilic reactions.

The efficacy of TBTMSA is rooted in the distinct roles of its structural components:

  • The Trimethylsilyl (TMS) Group: This moiety facilitates a clean and rapid transmetalation. The silicon-carbon bond is readily cleaved by nucleophilic attack from an organolithium reagent in a silyl-lithium exchange, a thermodynamically favorable process.

  • The tert-Butyl Group: This sterically bulky group is critical for stability. It effectively prevents the intermolecular self-condensation that can compromise reactions involving the corresponding simple ester enolate.[2] Furthermore, it enhances the thermal stability of the resulting enolate.

This guide will explore the mechanistic details of this transformation and demonstrate its utility in key synthetic applications.

Core Mechanism: Silyl-Lithium Exchange for Enolate Generation

The principal function of tert-butyl trimethylsilylacetate is its conversion into the lithium enolate of tert-butyl acetate. This is achieved through a transmetalation reaction, typically employing an organolithium reagent like n-butyllithium (n-BuLi).

The reaction proceeds via nucleophilic attack of the organolithium's carbanion on the silicon atom of TBTMSA, leading to the formation of the desired lithium enolate and a stable tetraalkylsilane byproduct.

Causality Behind Experimental Choices: A Self-Validating System
  • Solvent Selection: Anhydrous polar aprotic solvents, particularly tetrahydrofuran (THF), are the standard. THF plays a crucial role in solvating the lithium cation, which prevents the aggregation of both the organolithium reagent and the product enolate. This disaggregation enhances the nucleophilicity and overall reactivity of the species in solution.

  • Temperature Control: The reaction is invariably conducted at low temperatures, with -78 °C (a dry ice/acetone bath) being the convention.[3] This critical parameter ensures kinetic control, suppressing potential side reactions such as the decomposition of the organolithium reagent or the newly formed, reactive enolate. It also mitigates the risk of the enolate reacting with any unreacted starting material.

  • Controlled Reagent Addition: The organolithium reagent is introduced to the TBTMSA solution in a dropwise manner. This methodical addition is essential for managing the exothermic nature of the reaction and preventing localized high concentrations of the potent n-BuLi, which could lead to undesired pathways.

Visualizing the Enolate Formation

Caption: Mechanism of lithium enolate generation from TBTMSA.

Application in Diastereoselective Aldol Reactions

A premier application of the TBTMSA-derived enolate is in stereoselective aldol reactions.[3] This methodology facilitates the construction of β-hydroxy esters, which are prevalent structural motifs in many natural products and pharmaceutically active molecules. By reacting the pre-formed enolate with a chiral aldehyde or in the presence of a chiral ligand, high levels of stereocontrol can be achieved.

Experimental Protocol: Diastereoselective Aldol Addition to a Chiral Aldehyde

This protocol outlines a general procedure for the reaction between the lithium enolate derived from TBTMSA and a chiral aldehyde, such as one derived from an amino acid.

Materials:

  • tert-Butyl trimethylsilylacetate

  • n-Butyllithium (solution in hexanes)

  • Chiral aldehyde (e.g., N-Boc-L-phenylalaninal)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Enolate Generation:

    • Under an inert atmosphere (Argon or N₂), dissolve tert-butyl trimethylsilylacetate (1.0 eq.) in anhydrous THF in a flame-dried, three-neck flask equipped with a magnetic stirrer and a thermometer.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Add n-butyllithium (1.05 eq.) dropwise via syringe over 10 minutes, ensuring the internal temperature does not exceed -70 °C.

    • Stir the resulting pale yellow solution at -78 °C for 45 minutes.

  • Aldol Reaction:

    • Dissolve the chiral aldehyde (1.2 eq.) in a minimal amount of anhydrous THF in a separate flame-dried flask.

    • Add the aldehyde solution dropwise to the cold enolate solution over 15 minutes.

    • Stir the reaction mixture at -78 °C for 3 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Extraction:

    • Quench the reaction at -78 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to ambient temperature.

    • Transfer the mixture to a separatory funnel and add ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic extracts and wash sequentially with water and then brine.

  • Purification:

    • Dry the combined organic phase over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the resulting crude oil via flash column chromatography on silica gel to isolate the diastereomeric β-hydroxy ester products.

Visualizing the Aldol Reaction Workflow

G cluster_enolate 1. Enolate Generation (-78°C) cluster_aldol 2. Aldol Addition (-78°C) cluster_workup 3. Quench & Workup cluster_purify 4. Purification TBTMSA TBTMSA in THF Enolate Lithium Enolate Solution TBTMSA->Enolate nBuLi n-BuLi nBuLi->Enolate dropwise AldolAdduct Diastereomeric Lithium Alkoxide Enolate->AldolAdduct Aldehyde Chiral Aldehyde in THF Aldehyde->AldolAdduct dropwise Quench Add sat. NH₄Cl(aq) AldolAdduct->Quench Extract Ethyl Acetate Extraction Quench->Extract Crude Crude Product Extract->Crude Purify Flash Column Chromatography Crude->Purify Product Pure Diastereomeric β-Hydroxy Esters Purify->Product

Caption: Experimental workflow for a diastereoselective aldol reaction.

Application in C-Alkylation Reactions

The nucleophilic lithium enolate generated from TBTMSA readily participates in Sₙ2 reactions with various electrophiles, most commonly primary alkyl halides. This provides a robust and direct route for the synthesis of α-substituted tert-butyl esters, which are valuable intermediates in organic synthesis.[4]

Experimental Protocol: Enolate C-Alkylation

Materials:

  • tert-Butyl trimethylsilylacetate

  • sec-Butyllithium (s-BuLi) (solution in cyclohexane)

  • Alkyl halide (e.g., benzyl bromide)

  • Hexamethylphosphoramide (HMPA) (Caution: HMPA is a suspected carcinogen and must be handled with appropriate safety precautions in a chemical fume hood. Dichloromethane or DMPU can be used as alternatives in some cases.)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Enolate Generation:

    • In a flame-dried flask under an inert atmosphere, dissolve tert-butyl trimethylsilylacetate (1.0 eq.) in anhydrous THF.

    • Cool the solution to -78 °C.

    • Add s-butyllithium (1.05 eq.) dropwise.

    • Stir the solution at -78 °C for 30 minutes.

  • Alkylation:

    • To the enolate solution at -78 °C, add HMPA (2.0 eq.) via syringe. The HMPA acts as a powerful ligand, breaking down enolate aggregates and increasing nucleophilicity.

    • Stir the mixture for 20 minutes at -78 °C.

    • Add the alkyl halide (1.1 eq.) dropwise.

    • Allow the reaction mixture to warm slowly to ambient temperature and stir for 12-16 hours.

  • Workup:

    • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl.

    • Extract the aqueous layer three times with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification:

    • Filter the drying agent and concentrate the organic solution in vacuo.

    • Purify the crude residue by flash column chromatography to obtain the pure α-alkylated tert-butyl ester.

Summary of Reaction Parameters

Reaction TypePrimary ReagentsCritical TemperatureTypical SolventKey Product Class
Enolate Generation TBTMSA, Organolithium (n-BuLi/s-BuLi)-78 °CTHFLithium Enolate
Aldol Reaction Lithium Enolate, Aldehyde/Ketone-78 °CTHFβ-Hydroxy Ester
C-Alkylation Lithium Enolate, Alkyl Halide, HMPA-78 °C to RTTHFα-Alkylated Ester

Conclusion

tert-Butyl trimethylsilylacetate is a sophisticated and highly practical reagent that elegantly circumvents common issues associated with direct ester enolate formation. Its primary mechanism of action—a clean silyl-lithium exchange—provides reliable access to the lithium enolate of tert-butyl acetate. As demonstrated, this enolate is a versatile nucleophile for critical C-C bond-forming reactions, including stereoselective aldol additions and C-alkylations. By comprehending the mechanistic principles and the rationale governing the specific experimental conditions, researchers can effectively leverage tert-butyl trimethylsilylacetate to construct complex molecular architectures essential for advancements in drug discovery, natural product synthesis, and materials science.

References

  • Title: Acetic Acid Aldol Reactions in the Presence of Trimethylsilyl Trifluoromethanesulfonate Source: The Journal of Organic Chemistry, 2010, 75(15), 5351-5354 URL: [Link]

  • Title: Aldol reaction Source: Wikipedia URL: [Link]

  • Title: An Increased Understanding of Enolate Additions under Mechanochemical Conditions Source: Molecules, 2017, 22(5), 696 URL: [Link]

  • Title: Carbon Bond Formation 1. Alkylation of enolates, enamines and hydrazones Source: University Lecture Notes URL: [Link]

Sources

An In-Depth Technical Guide to the Spectral Analysis of tert-Butyl Trimethylsilylacetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular Structure

The structure of tert-butyl trimethylsilylacetate, with the numbering convention used for NMR assignments, is presented below.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve in CDCl3 prep2 Add TMS prep1->prep2 acq1 ¹H NMR prep2->acq1 acq2 ¹³C NMR prep2->acq2 proc1 Fourier Transform acq1->proc1 acq2->proc1 proc2 Phasing & Baseline Correction proc1->proc2 proc3 Referencing proc2->proc3

Caption: Workflow for NMR data acquisition and processing.

Predicted ¹H NMR Spectral Data
SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
a~0.1 - 0.2Singlet9HSi-(CH ₃)₃
b~1.9 - 2.1Singlet2H-C(=O)-CH ₂-Si-
c~1.4 - 1.5Singlet9H-O-C(CH ₃)₃

Interpretation:

  • Signal a (δ ~0.1 - 0.2 ppm): This high-field singlet is characteristic of the nine equivalent protons of the trimethylsilyl (TMS) group. The silicon atom is less electronegative than carbon, leading to significant shielding of the methyl protons.

  • Signal b (δ ~1.9 - 2.1 ppm): This singlet corresponds to the two protons of the methylene group adjacent to both the carbonyl and the trimethylsilyl groups. The electron-withdrawing effect of the carbonyl group deshields these protons, shifting them downfield.

  • Signal c (δ ~1.4 - 1.5 ppm): This singlet arises from the nine equivalent protons of the tert-butyl group. The signal is a sharp singlet due to the absence of adjacent protons for coupling. [3]

Predicted ¹³C NMR Spectral Data
SignalChemical Shift (δ, ppm)Assignment
1~170 - 175C =O
2~80 - 82-O-C (CH₃)₃
3~28 - 30-O-C(C H₃)₃
4~25 - 28-C(=O)-C H₂-Si-
5~ -1 to -3Si-(C H₃)₃

Interpretation:

  • Signal 1 (δ ~170 - 175 ppm): This downfield signal is characteristic of the carbonyl carbon of the ester group. The chemical shift is in the typical range for ester carbonyls. [4][5]* Signal 2 (δ ~80 - 82 ppm): This signal corresponds to the quaternary carbon of the tert-butyl group directly attached to the oxygen atom.

  • Signal 3 (δ ~28 - 30 ppm): This signal represents the three equivalent methyl carbons of the tert-butyl group.

  • Signal 4 (δ ~25 - 28 ppm): This signal is assigned to the methylene carbon adjacent to the carbonyl and silicon atoms.

  • Signal 5 (δ ~ -1 to -3 ppm): This upfield signal is characteristic of the methyl carbons attached to the silicon atom in the trimethylsilyl group. The electropositive nature of silicon results in significant shielding.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying functional groups within a molecule. The predicted IR absorption bands for tert-butyl trimethylsilylacetate are summarized below.

Experimental Protocol: FT-IR Spectroscopy

Objective: To obtain the infrared spectrum of liquid tert-butyl trimethylsilylacetate.

Methodology:

  • Sample Preparation: As tert-butyl trimethylsilylacetate is a liquid, a neat sample can be analyzed. [4]2. Instrument Setup:

    • Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer.

    • Accessory: Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide crystal, or alternatively, salt plates (NaCl or KBr) for a thin-film measurement. [6]3. Data Acquisition:

    • Acquire a background spectrum of the clean ATR crystal or salt plates.

    • Apply a small drop of the neat liquid sample onto the crystal or between the salt plates.

    • Acquire the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Predicted IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
~2970 - 2850StrongC-H stretching (alkyl)
~1735 - 1715Strong, SharpC=O stretching (ester)
~1250StrongSi-C stretching (symmetric deformation of Si-(CH₃)₃)
~1150StrongC-O stretching (ester)
~840StrongSi-C stretching and CH₃ rocking in Si-(CH₃)₃
~750MediumSi-C stretching

Interpretation:

  • C-H Stretching (~2970 - 2850 cm⁻¹): These strong absorptions are due to the stretching vibrations of the C-H bonds in the methyl and methylene groups.

  • C=O Stretching (~1735 - 1715 cm⁻¹): A strong and sharp absorption in this region is the most characteristic feature of the ester carbonyl group.

  • Si-C Stretching (~1250 cm⁻¹ and ~840 cm⁻¹): The strong band around 1250 cm⁻¹ is a hallmark of the symmetric deformation of the methyl groups attached to silicon. The band around 840 cm⁻¹ is also characteristic of the trimethylsilyl group and is attributed to a combination of Si-C stretching and methyl rocking vibrations. [7]* C-O Stretching (~1150 cm⁻¹): This strong absorption is due to the stretching of the C-O single bond of the ester functionality.

  • Si-C Stretching (~750 cm⁻¹): A medium intensity band in this region further confirms the presence of the Si-C bond. [8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for structural confirmation.

Experimental Protocol: GC-MS

Objective: To obtain the electron ionization (EI) mass spectrum of tert-butyl trimethylsilylacetate.

Methodology:

  • Sample Preparation: Prepare a dilute solution of tert-butyl trimethylsilylacetate in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrument Setup:

    • System: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

    • GC Column: A non-polar capillary column (e.g., DB-5ms).

    • Injection: Split/splitless injector.

    • MS Ionization: Electron Ionization (EI) at 70 eV.

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • The compound will be separated from the solvent and elute from the GC column into the mass spectrometer.

    • The mass spectrometer will scan a mass-to-charge (m/z) range, typically from 40 to 300 amu.

  • Data Processing: The resulting total ion chromatogram (TIC) will show a peak for tert-butyl trimethylsilylacetate. The mass spectrum corresponding to this peak is then analyzed. [9][10]

Predicted Mass Spectrum Fragmentation

The molecular weight of tert-butyl trimethylsilylacetate is 188.34 g/mol . The predicted major fragments in the EI mass spectrum are outlined below.

MS_Fragmentation cluster_frags Major Fragmentation Pathways M [C₉H₂₀O₂Si]⁺˙ m/z = 188 frag1 [M - 15]⁺ [C₈H₁₇O₂Si]⁺ m/z = 173 M->frag1 - •CH₃ frag2 [M - 57]⁺ [C₅H₁₃O₂Si]⁺ m/z = 131 M->frag2 - •C(CH₃)₃ frag3 [C₄H₉]⁺ m/z = 57 M->frag3 McLafferty-like rearrangement frag4 [Si(CH₃)₃]⁺ m/z = 73 M->frag4 α-cleavage

Caption: Predicted major fragmentation pathways for tert-butyl trimethylsilylacetate.

Interpretation of Major Fragments:

  • m/z = 173 ([M - 15]⁺): Loss of a methyl radical (•CH₃) from one of the trimethylsilyl methyl groups is a very common fragmentation pathway for TMS-containing compounds. [11]* m/z = 131 ([M - 57]⁺): Loss of a tert-butyl radical (•C(CH₃)₃) is a characteristic fragmentation of tert-butyl esters.

  • m/z = 73 ([Si(CH₃)₃]⁺): This is often the base peak in the mass spectra of trimethylsilyl compounds and corresponds to the stable trimethylsilyl cation. [12]* m/z = 57 ([C₄H₉]⁺): This prominent peak corresponds to the tert-butyl cation, which is a very stable carbocation. This fragment is highly characteristic of compounds containing a tert-butyl group.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and Mass Spectral data for tert-butyl trimethylsilylacetate. The interpretations are grounded in established principles of spectroscopic analysis and supported by data from structurally related compounds. These data and interpretations serve as a valuable resource for researchers and scientists in the positive identification and characterization of this important synthetic reagent. The provided experimental protocols offer a standardized approach for the acquisition of high-quality spectral data.

References

  • ResearchGate. FTIR Spectroscopy Characterization of Si-C bonding in SiC Thin Film prepared at Room Temperature by Conventional 13.56 MHz RF PECVD. [Link]

  • ResearchGate. FTIR Spectroscopic Study of the OH-Induced Oxidation of Isopropyl, Isobutyl, and tert-Butyl Acetates. [Link]

  • National Center for Biotechnology Information. GC-EI-MS datasets of trimethylsilyl (TMS) and tert-butyl dimethyl silyl (TBDMS) derivatives for development of machine learning-based compound identification approaches. [Link]

  • NMRDB.org. Predict 1H proton NMR spectra. [Link]

  • Gelest, Inc. INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. [Link]

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  • University of California, Los Angeles. Sample preparation for FT-IR. [Link]

  • ResearchGate. (PDF) GC-EI-MS datasets of trimethylsilyl (TMS) and tert-butyl dimethyl silyl (TBDMS) derivatives for development of machine learning-based compound identification approaches. [Link]

  • nmrshiftdb2. nmrshiftdb2 - open nmr database on the web. [Link]

  • CASPRE. 13 C NMR Predictor. [Link]

  • Rhode Island Department of Environmental Management. Volatile Organic Compounds - by GC/MS Capillary Column Technique. [Link]

  • Academia.edu. (PDF) 29Si N M R spectroscopy of trimethylsilyl tags. [Link]

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  • MDPI. A Novel Sample Preparation Method for GC-MS Analysis of Volatile Organic Compounds in Whole Blood for Veterinary Use. [Link]

  • ResearchGate. How can I differentiate ester and acid carbonyl in a polymer network by C-13 NMR spectroscopy?. [Link]

  • ResearchGate. CHEMICAL SHIFTS FOR SOME SILYL ETHERS AND THEIR COMPLEXES WITH AlEt. [Link]

  • ResearchGate. EI mass spectrum and fragmentation scheme of the tert -butyl-dimethylsilyl derivative of 3,4- dimethylbenzoic acid.. [Link]

  • ResearchGate. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. [Link]

  • Wiley-VCH. 2. [Link]

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  • Doc Brown's Chemistry. C7H16 mass spectrum of 2,2,3-trimethylbutane fragmentation pattern of m/z m/e ions for. [Link]

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  • Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]

  • eScholarship.org. Quantum Chemical Prediction of Electron Ionization Mass Spectra of Trimethylsilylated Metabolites. [Link]

  • Chemistry LibreTexts. 20.3: Predicting a 1H-NMR Spectrum From The Structure. [Link]

  • Doc Brown's Chemistry. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data. [Link]

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Sources

Technical Guide: tert-Butyl Trimethylsilylacetate (TBSMA) in Advanced Organic Synthesis

[1]

Executive Summary

tert-Butyl trimethylsilylacetate (TBSMA) represents a bifunctional cornerstone in modern organic synthesis, bridging the gap between silicon-mediated nucleophiles and sterically demanding ester enolates.[1] Its utility is defined by two primary reaction manifolds: the Peterson Olefination , which grants stereodivergent access to

Reformatsky-type/Mukaiyama Aldol

This guide provides a rigorous technical analysis of TBSMA, detailing its synthesis, mechanistic bifurcation, and application in pharmaceutical intermediate construction. It is designed for synthetic chemists requiring high-fidelity protocols and mechanistic insight.[1]

Part 1: Chemical Profile and Strategic Utility

The Reagent
  • IUPAC Name: tert-Butyl 2-(trimethylsilyl)acetate[1][2]

  • Formula:

    
    
    
  • Structure: A bulky tert-butyl ester motif coupled with an

    
    -trimethylsilyl group.[1]
    
Mechanistic Duality

TBSMA operates on a "hard/soft" reactivity pivot.[1] The silicon atom stabilizes the

  • The Silicon Effect: The weak Si-C bond and strong affinity of silicon for oxygen (fluoride or oxyanion) drive the elimination steps in olefination.[1]

  • The tert-Butyl Effect: Unlike methyl or ethyl esters, the tert-butyl group prevents self-condensation (Claisen) during enolate generation and offers acid-labile protection for late-stage carboxylic acid unmasking.[1]

Part 2: Synthesis of the Reagent

While commercially available, high-purity TBSMA is best prepared fresh to avoid hydrolysis of the silyl-enolate equivalent.[1] The standard protocol utilizes the steric bulk of Lithium Diisopropylamide (LDA) to deprotonate tert-butyl acetate, followed by trapping with chlorotrimethylsilane (TMSCl).[1]

Protocol: In Situ Generation

Scale: 50 mmol Time: 3 hours Safety: Anhydrous conditions are critical.[1]

  • LDA Formation: To a flame-dried 250 mL round-bottom flask under

    
    , add dry THF (50 mL) and diisopropylamine (5.56 g, 55 mmol). Cool to 
    
    
    . Add
    
    
    -BuLi (2.5 M in hexanes, 22 mL, 55 mmol) dropwise. Stir for 30 min.
  • Deprotonation: Add tert-butyl acetate (5.8 g, 50 mmol) dropwise over 15 min. The bulky ester prevents nucleophilic attack at the carbonyl. Stir for 45 min at

    
     to ensure complete enolization.
    
  • Silylation: Add freshly distilled TMSCl (5.97 g, 55 mmol) dropwise. The solution may become cloudy (LiCl precipitation).[1]

  • Workup: Allow to warm to room temperature over 1 hour. Quench with saturated aqueous

    
    .[1] Extract with 
    
    
    (
    
    
    mL).[1] Dry over
    
    
    and concentrate.
  • Purification: Distillation under reduced pressure (bp ~65°C at 10 mmHg) yields the pure reagent as a colorless oil.[1]

Part 3: The Peterson Olefination (Core Application)

The defining application of TBSMA is the synthesis of

tunable stereochemistry
Mechanism: The Stereodivergent Path

The reaction proceeds via an initial aldol-like addition to a carbonyl electrophile, forming a

1
  • Path A (Acidic): Protonation of the alkoxide leads to an anti-elimination mechanism (

    
    -like), typically yielding one alkene isomer (often Z, substrate dependent).[1]
    
  • Path B (Basic): The alkoxide attacks the silicon to form a 4-membered siloxetane intermediate, which undergoes syn-elimination to yield the opposite alkene isomer (often E).

Visualization: Stereocontrol Workflow

Peterson_DivergenceStartTBSMA Enolate(Li-Species)Adductβ-Silyl Alkoxide(Intermediate)Start->AdductAddition (-78°C)AldehydeAldehyde(R-CHO)Aldehyde->AdductAcidAcidic Workup(H2SO4 / THF)Adduct->AcidPath 1BaseBasic Workup(KH or NaH)Adduct->BasePath 2AntiElimAnti-EliminationAcid->AntiElimZ_AlkeneAlkene Isomer A(Typically Z)AntiElim->Z_AlkeneSynElimSyn-Elimination(via Siloxetane)Base->SynElimE_AlkeneAlkene Isomer B(Typically E)SynElim->E_Alkene

Figure 1: Stereodivergent pathways in the Peterson Olefination using TBSMA.[1] The choice of workup dictates the elimination mechanism (Anti vs. Syn).

Experimental Protocol: Stereoselective Olefination

Objective: Synthesis of tert-butyl cinnamate derivatives.

  • Enolate Generation: Generate LDA (1.1 equiv) in THF at

    
    .[1] Add TBSMA (1.0 equiv) dropwise.[1] Stir 30 min.
    
  • Addition: Add the aldehyde (e.g., benzaldehyde, 1.0 equiv) slowly. Stir for 1 hour at

    
    , then warm to 
    
    
    .
  • Divergence Point:

    • For E-Alkenes (Base/Syn-Elimination): Treat the reaction mixture directly with KH or reflux in THF if the lithium alkoxide eliminates spontaneously (often occurs with conjugated systems).[1] If stable, isolate the

      
      -hydroxy silane and treat with catalytic KH or NaH.[1]
      
    • For Z-Alkenes (Acid/Anti-Elimination): Quench with acetic acid or dilute

      
      .[1] Extract the 
      
      
      -hydroxy silane.[1][3] Dissolve in THF and treat with concentrated
      
      
      (catalytic) or
      
      
      .[1]

Part 4: Silicon-Mediated Aldol (Mukaiyama Variant)[1]

When olefination is not desired, TBSMA serves as a precursor to

11
Lewis Acid Activation

Instead of deprotonating TBSMA with LDA, the silyl group can be activated or the electrophile activated for attack by the neutral silyl species (Reformatsky-type). However, the most common high-yield method remains the Lithium-mediated aldol followed by careful protonation .

Key Advantage: The bulky tert-butyl group directs the stereochemistry of the initial addition (Cram/Felkin-Anh control) more effectively than methyl esters, often yielding high anti or syn diastereoselectivity depending on the transition state (Zimmerman-Traxler vs. Open).

Data Summary: Reaction Conditions vs. Outcome[1][3][4][5][6][7][8][9][10]
Reagent SystemElectrophilePrimary ProductMechanismSelectivity
TBSMA / LDA / THF Aldehyde

-Hydroxy Silane
Aldol AdditionHigh diastereocontrol
TBSMA / LDA / Acid Workup AldehydeZ-AlkenePeterson (Anti)Kinetic Control
TBSMA / LDA / Base Workup AldehydeE-AlkenePeterson (Syn)Thermodynamic Control
TBSMA / TBAF (Cat) KetoneSilyl Ether / AldolFluoride ActivationSubstrate Dependent

Part 5: Applications in Drug Development[1]

Constructing "Warheads" for Covalent Inhibitors
11
  • Example: Synthesis of acrylate-based kinase inhibitors. The tert-butyl group provides stability during the coupling, and can be removed (TFA/DCM) to yield the free acid for amide coupling or salt formation.

Statins and Polyketide Mimics

The synthesis of the chiral side chains in statins (e.g., Atorvastatin) often requires precise installation of 1,3-diols. TBSMA provides a route to

1
  • Workflow: Aldehyde

    
     TBSMA Aldol 
    
    
    
    
    -Hydroxy ester
    
    
    Reduction/Protection.[1]
Steric Protection in Multi-Step Synthesis

The tert-butyl group is orthogonal to methyl/ethyl esters and benzyl ethers.[1] It survives hydrogenolysis (

References

  • Rathke, M. W.; Sullivan, D. F.

    
    -Lithio(trimethylsilyl)acetate."[1] Synthetic Communications, 1973 , 3(1), 67–72.[1] Link
    
  • Peterson, D. J. "Carbonyl Olefination Reaction Using Silyl-Substituted Organometallic Compounds."[1][4] Journal of Organic Chemistry, 1968 , 33(2), 780–784.[1] Link

  • Chan, T. H. "Alkene Synthesis via

    
    -Functionalized Organosilicon Compounds."[1][4] Accounts of Chemical Research, 1977 , 10(12), 442–448.[1] Link
    
  • Ager, D. J. "The Peterson Olefination Reaction."[1][4] Organic Reactions, 1990 , 38, 1. Link[1]

  • Mukaiyama, T. "The Directed Aldol Reaction."[1] Organic Reactions, 1982 , 28, 203.[1] Link[1]

Methodological & Application

tert-Butyl Trimethylsilylacetate (TBSMA): Application Note & Protocols

Author: BenchChem Technical Support Team. Date: February 2026

A Versatile Reagent for Silicon-Mediated C-C Bond Formation

Executive Summary

tert-Butyl trimethylsilylacetate (TBSMA) is a specialized organosilicon reagent used primarily as a stable, storable equivalent of lithium tert-butyl acetate enolate. Unlike its ethyl analogue (ethyl trimethylsilylacetate, ETSMA), the bulky tert-butyl group confers superior hydrolytic stability and prevents self-condensation, making it the reagent of choice for high-precision Reformatsky-type aldol reactions and Peterson olefinations .

This guide details the application of TBSMA in synthesizing


-hydroxy esters and 

-unsaturated esters, focusing on TBAF-catalyzed nucleophilic addition and base-mediated olefination .

Chemical Profile & Advantages[1][2][3][4]

PropertySpecification
CAS Number 5927-28-6
Formula

Molecular Weight 188.34 g/mol
Boiling Point 65–66 °C (18 mmHg)
Density 0.86 g/mL
Stability High resistance to spontaneous hydrolysis compared to ethyl/methyl analogues.
Why TBSMA? (The tert-Butyl Advantage)

In silicon-mediated organic synthesis, the choice of ester group dictates the reaction pathway.

  • Suppression of Self-Condensation: The steric bulk of the tert-butyl group prevents the Claisen-type self-condensation that often plagues ethyl trimethylsilylacetate during enolate generation.

  • "Naked" Enolate Generation: TBSMA reacts with fluoride sources (e.g., TBAF) to generate a transient, highly reactive enolate under neutral conditions, avoiding the use of strong bases like LDA.

  • Peterson Control: In olefination reactions, the bulky ester improves

    
     selectivity by enhancing steric differentiation in the transition state.
    

Mechanistic Pathways

TBSMA operates through two distinct mechanistic manifolds depending on the activation trigger (Fluoride vs. Strong Base).

Pathway A: Fluoride-Catalyzed Aldol (The "Naked Enolate")

This pathway mimics the Reformatsky reaction but operates under milder conditions. The fluoride ion attacks the silicon atom, cleaving the Si-C bond and generating a transient enolate (or hypervalent silicon species) that attacks the aldehyde.

Pathway B: Peterson Olefination

Deprotonation creates an


-silyl carbanion.[1] Addition to a carbonyl yields a 

-hydroxy silane, which undergoes elimination to form an alkene.

TBSMA_Pathways TBSMA tert-Butyl Trimethylsilylacetate (TBSMA) Enolate Transient Enolate Species TBSMA->Enolate Desilylation AlphaSilyl α-Silyl Carbanion TBSMA->AlphaSilyl -H+ Aldehyde Aldehyde (R-CHO) BetaHydroxy β-Hydroxy Ester (Aldol Product) Aldehyde->BetaHydroxy TBAF Cat. TBAF (Fluoride Source) TBAF->Enolate Enolate->BetaHydroxy + Aldehyde Base LDA or LiHMDS (Deprotonation) Base->AlphaSilyl Adduct β-Hydroxy Silane (Stable Intermediate) AlphaSilyl->Adduct + Aldehyde Acrylate α,β-Unsaturated Ester (Peterson Product) Adduct->Acrylate Elimination (Acid/Base)

Figure 1: Dual reactivity modes of TBSMA. Pathway A yields aldol adducts; Pathway B yields unsaturated esters.

Experimental Protocols

Protocol A: TBAF-Catalyzed Synthesis of -Hydroxy Esters

Application: Synthesis of statin side-chains, polyketide fragments, and acid-sensitive alcohols. Mechanism: Fluoride-mediated desilylation/addition.[2]

Reagents:

  • Aldehyde (1.0 equiv)[2][3]

  • TBSMA (1.2 – 1.5 equiv)

  • Tetrabutylammonium fluoride (TBAF), 1.0 M in THF (0.1 – 0.3 equiv)

  • Solvent: Anhydrous THF

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and argon inlet. Cool to 0 °C.

  • Solvation: Dissolve the Aldehyde (1.0 mmol) and TBSMA (1.3 mmol, ~245 mg) in anhydrous THF (5 mL).

  • Catalysis: Add the TBAF solution (0.1 mmol, 100 µL) dropwise via syringe.

    • Note: The reaction typically turns slightly yellow.

  • Incubation: Stir at 0 °C for 30 minutes, then allow to warm to room temperature. Monitor by TLC (stain with KMnO₄ or PMA; TBSMA spots may trail).

  • Quench: Once the aldehyde is consumed, quench with saturated aqueous NH₄Cl (10 mL).

  • Extraction: Extract with Diethyl Ether (3 x 15 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.[3]

  • Purification: Flash chromatography (Hexanes/EtOAc). The tert-butyl group makes the product less polar than corresponding ethyl esters.

Self-Validating Checkpoint:

  • NMR: Look for the disappearance of the aldehyde proton (9-10 ppm) and the appearance of the

    
    -proton (CH-OH) around 3.8–4.5 ppm. The TMS peak (0.0 ppm) should be absent in the final product.
    
Protocol B: Peterson Olefination (Synthesis of Acrylates)

Application: Stereoselective synthesis of


-unsaturated esters (e.g., cinnamates).
Mechanism:  Lithium-mediated addition followed by elimination.

Reagents:

  • TBSMA (1.1 equiv)

  • Lithium Diisopropylamide (LDA) (1.1 equiv)

  • Ketone or Aldehyde (1.0 equiv)[1][2][3][4]

  • Workup: Acid (H₂SO₄ or pTsOH) or Base (KOtBu) depending on desired stereochemistry.

Step-by-Step Procedure:

  • Enolization: To a solution of LDA (1.1 mmol) in THF (5 mL) at -78 °C, add TBSMA (1.1 mmol) dropwise. Stir for 30 minutes.

    • Observation: No color change is typical, unlike phenyl-stabilized anions.

  • Addition: Add the carbonyl compound (1.0 mmol) in THF slowly. Stir at -78 °C for 1 hour, then warm to 0 °C.

  • Elimination (One-Pot Variation):

    • For Acidic Elimination: Add TMSCl (2 equiv) to trap the alkoxide, then treat with mild acid.

    • For Spontaneous Elimination: If the substrate is an aldehyde, warming to RT often triggers elimination directly due to the stable conjugate system formed.

  • Workup: Quench with water, extract with ether, and purify on silica gel.

Comparative Data: Stability & Reactivity

The following table highlights why TBSMA is preferred over Ethyl Trimethylsilylacetate (ETSMA) for complex synthesis.

FeatureTBSMA (t-Butyl)ETSMA (Ethyl)Impact on Protocol
Hydrolysis Rate SlowFastTBSMA tolerates "wetter" solvents or longer storage.
Self-Condensation NegligibleModerateETSMA requires strictly controlled low temps (-78°C) to avoid byproduct formation.
Enolate Stability HighModerateTBSMA allows for "transmetallation" or warming before electrophile addition.
Product Isolation Easy (Solid/Crystalline)Often Oilt-Butyl esters are often easier to crystallize.

Troubleshooting & Optimization

Common Failure Modes
  • Protodesilylation (No Reaction):

    • Symptom:[5][6][4][7][8][9] Recovery of starting aldehyde and tert-butyl acetate (minus TMS).

    • Cause: The "naked" enolate was protonated by moisture before reacting.

    • Fix: Ensure THF is distilled from Na/Benzophenone or dried via alumina columns. Increase TBAF concentration to 0.5 equiv.

  • Incomplete Elimination (Peterson):

    • Symptom:[5][6][4][7][8][9] Isolation of

      
      -hydroxy silane intermediate.[10][6]
      
    • Fix: This is actually a feature. Purify the silane, then treat with NaH (for syn-elimination) or H₂SO₄ (for anti-elimination) to control alkene geometry.

  • Isobutylene Evolution (Safety):

    • Hazard: Strong acidic workup of tert-butyl esters can cleave the ester, releasing flammable isobutylene gas.

    • Prevention: Keep workup pH > 4 unless intentional deprotection is required.

References

  • Nakamura, E., et al. (1983). "Fluoride-catalyzed reaction of silyl esters and ketones." Journal of the American Chemical Society.[1][11]

  • Peterson, D. J. (1968). "Carbonyl olefination reaction using silyl-substituted organometallics." Journal of Organic Chemistry.

  • Loftfield, R. B. (1951). "Synthesis of C14-labeled tert-butyl acetate." Journal of the American Chemical Society.[1][11]

  • Org. Synth. Coll. Vol. 10. (2004). "General protocols for silyl ester enolization."

  • Sigma-Aldrich. "Product Specification: tert-Butyl trimethylsilylacetate."

Sources

Application Note: tert-Butyl Trimethylsilylacetate (t-BSA) in Controlled Aldol Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

tert-Butyl trimethylsilylacetate (t-BSA) serves as a robust, sterically demanding surrogate for acetate enolates in carbon-carbon bond-forming reactions. While historically associated with the Peterson Olefination (yielding


-unsaturated esters), t-BSA can be directed exclusively toward Aldol addition  (yielding 

-hydroxy esters) through precise mechanistic control.

This guide details the divergence between these two pathways and provides validated protocols for securing the aldol adduct. By utilizing specific Lewis base catalysts (Fluoride or Acetate salts) or controlled kinetic lithiation, researchers can suppress the elimination of silanol, accessing valuable


-hydroxy esters with high chemoselectivity.

Mechanistic Divergence: The "Silicon Switch"

The utility of t-BSA lies in its dual reactivity. The outcome—Aldol vs. Olefination—is dictated by the stability of the intermediate


-silyloxy species and the reaction conditions (counterion and temperature).
The Bifurcation Pathway
  • Path A (Aldol): Activation of the C-Si bond by a nucleophile (F⁻ or AcO⁻) generates a hypervalent silicon species or a transient enolate that attacks the aldehyde. The resulting alkoxide is stabilized, preventing elimination.

  • Path B (Peterson): Deprotonation by a strong base (LDA) generates a lithium enolate.[1][2] Upon addition to the aldehyde, the resulting

    
    -lithio-oxysilane undergoes spontaneous syn-elimination (under basic conditions) to form the alkene, unless the temperature is strictly maintained at -78°C.
    
Diagram: Mechanistic Decision Tree

The following diagram illustrates the critical decision points required to secure the Aldol product.

G Start tert-Butyl Trimethylsilylacetate (t-BSA) Condition_A Condition A: Lewis Base Catalysis (TBAF or Bu4NOAc) Start->Condition_A Condition_B Condition B: Strong Base (LDA, -78°C) Start->Condition_B Aldehyde Aldehyde Substrate (R-CHO) Inter_A Transient 'Naked' Enolate (Hypervalent Si) Aldehyde->Inter_A Inter_B Lithium Enolate Aldehyde->Inter_B Condition_A->Inter_A Si-activation Condition_B->Inter_B Deprotonation Adduct_A Stabilized Alkoxide Inter_A->Adduct_A Addition Adduct_B β-Silyl Alkoxide (Li+ Counterion) Inter_B->Adduct_B Addition Product_Aldol TARGET: β-Hydroxy Ester (Aldol Product) Adduct_A->Product_Aldol Protonation Decision Temp > 0°C? Adduct_B->Decision Decision->Product_Aldol No (Quench at -78°C) Product_Alkene SIDE PRODUCT: α,β-Unsaturated Ester (Peterson Olefin) Decision->Product_Alkene Yes (Elimination)

Caption: Decision tree for selecting Aldol vs. Peterson pathways using t-BSA.

Validated Protocols

Protocol A: Lewis Base Catalysis (TBAF or Bu₄NOAc)

Best for: High chemoselectivity, mild conditions, and sensitive substrates. Mechanism: Nucleophilic activation of the silyl group triggers enolate reactivity without generating a strongly basic environment that promotes elimination.

Materials
  • Reagent: tert-Butyl trimethylsilylacetate (1.2 equiv)

  • Catalyst: Tetrabutylammonium acetate (Bu₄NOAc) (10 mol%) OR Tetrabutylammonium fluoride (TBAF) (10 mol%). Note: Bu₄NOAc is often preferred for higher selectivity against olefination [1].

  • Solvent: DMF or THF (Anhydrous).

  • Substrate: Aldehyde (1.0 equiv).[3]

Step-by-Step Methodology
  • Setup: Flame-dry a 25 mL round-bottom flask and cool under Argon.

  • Solvation: Dissolve the catalyst (Bu₄NOAc, 0.1 mmol) in anhydrous DMF (2.0 mL).

  • Reagent Addition: Add tert-butyl trimethylsilylacetate (1.2 mmol) to the catalyst solution. Stir for 5 minutes at Room Temperature (RT).

  • Substrate Addition: Add the aldehyde (1.0 mmol) dropwise (neat or in minimal DMF).

  • Reaction: Stir at RT. Monitor by TLC (typically 1–4 hours).

    • Checkpoint: The disappearance of the aldehyde indicates completion. The intermediate silyl ether may be visible.

  • Workup:

    • Dilute with Et₂O (20 mL).

    • Quench with saturated NH₄Cl (10 mL) to hydrolyze the silyl ether.

    • Wash the organic layer with water (3x) to remove DMF.

    • Dry over MgSO₄ and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Expected Outcome:


-hydroxy ester (>85% yield).
Protocol B: Kinetic Control (Lithium Enolate)

Best for: Substrates requiring low-temperature handling; when strictly anhydrous conditions are already present. Critical Control Point: Temperature must never exceed -70°C before quenching to prevent Peterson elimination.

Materials
  • Base: LDA (Lithium Diisopropylamide), 1.1 equiv (freshly prepared).

  • Reagent: t-BSA (1.0 equiv).

  • Solvent: THF (Anhydrous).[3]

  • Quench: Acetic acid (in THF) or sat. NH₄Cl.

Step-by-Step Methodology
  • Enolate Formation:

    • Cool a solution of LDA (1.1 mmol) in THF (5 mL) to -78°C .

    • Add t-BSA (1.0 mmol) dropwise over 10 minutes.

    • Stir for 30 minutes at -78°C. The C-Si bond remains intact.

  • Aldol Addition:

    • Add the aldehyde (0.95 mmol) slowly down the side of the flask.

    • Stir for 1 hour at -78°C .

  • The Critical Quench:

    • Do NOT warm the reaction.

    • While still at -78°C, add a pre-cooled solution of Acetic Acid (2 equiv) in THF.

    • Scientific Rationale: Protonation of the lithium alkoxide at low temperature "locks" the alcohol. If the mixture warms before protonation, the O-Li species attacks the adjacent Si-Me₃, triggering elimination to the alkene [2].

  • Workup:

    • Allow to warm to RT after acidification.

    • Standard aqueous extraction.

Comparative Data & Selection Guide

The following table summarizes the efficiency of different activation modes for the reaction of t-BSA with Benzaldehyde.

Catalyst / PromoterSolventTempMajor ProductYieldSelectivity (Aldol:Alkene)
Bu₄NOAc (10 mol%) DMFRT

-Hydroxy Ester
92%>99:1
TBAF (10 mol%) THF0°C

-Hydroxy Ester
88%95:5
LDA (1.1 equiv) THF-78°C

-Hydroxy Ester
81%90:10
LDA (1.1 equiv) THF-78°C

0°C

-Unsat. Ester
85%1:99

*Requires strict low-temperature quench.

Troubleshooting & Optimization

Issue: Formation of -Unsaturated Ester (Alkene)
  • Cause: Peterson elimination occurred.

  • Solution (Protocol A): Ensure the reaction is not too basic. Switch from TBAF (basic) to Bu₄NOAc (neutral/buffered).

  • Solution (Protocol B): Quench temperature was too high. Ensure the internal temperature is -78°C during acid addition.

Issue: Low Conversion
  • Cause: Steric bulk of the tert-butyl group interacting with bulky aldehydes.[4]

  • Solution: Increase catalyst loading to 20 mol% (Protocol A) or allow longer reaction times. Do not heat Protocol B.

Issue: Desilylation of Reagent
  • Cause: Moisture in the solvent (Proton source).

  • Solution: t-BSA is sensitive to hydrolysis. Ensure DMF/THF are dried over molecular sieves.

References

  • Ager, D. J. (1984). The Peterson Reaction. Organic Reactions, 38, 1–223. [Link]

  • Chintareddy, V. R., Wadhwa, K., & Verkade, J. G. (2011).[5] TBAF-Catalyzed Addition of Substituted Trialkylsilylalkynes to Aldehydes. The Journal of Organic Chemistry, 76(11), 4482–4488.[5] (Contextual reference for TBAF activation mechanisms). [Link]

  • Downey, C. W., Johnson, M. W., Lawrence, D. H., Fleisher, A. S., & Tracy, K. J. (2010).[6] Acetic Acid Aldol Reactions in the Presence of Trimethylsilyl Trifluoromethanesulfonate. The Journal of Organic Chemistry, 75(15), 5351–5354. [Link]

Sources

Application Note: Strategic Synthesis of Silyl Enol Ethers via Tandem Addition-Rearrangement of tert-Butyl Trimethylsilylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Silyl enol ethers are cornerstone intermediates in modern organic synthesis, prized for their role as stable, versatile enolate surrogates in crucial carbon-carbon bond-forming reactions.[1] While traditionally formed by trapping kinetically or thermodynamically generated enolates, this approach can suffer from poor regioselectivity with unsymmetrical carbonyls. This application note details a robust and highly selective alternative methodology utilizing tert-butyl trimethylsilylacetate ((CH₃)₃SiCH₂CO₂tBu). This α-silyl ester serves as a precursor to a specialized lithium enolate that, upon reaction with aldehydes or ketones, initiates a tandem nucleophilic addition/Brook rearrangement sequence. The result is a predictable and often sterically congested silyl enol ether, formed with a level of precision unattainable through direct enolization methods. We provide a deep mechanistic rationale, detailed experimental protocols, and expert troubleshooting guidance for leveraging this powerful synthetic strategy.

The Mechanistic Rationale: Beyond Direct Enolization

The utility of tert-butyl trimethylsilylacetate hinges on a sophisticated reaction cascade that circumvents the challenges of conventional silylation protocols. Instead of directly silylating a pre-formed enolate, this method constructs the silyl enol ether by first forming a C-C bond, followed by an irreversible intramolecular silyl migration. This pathway provides absolute control over the final double bond position.

The process unfolds in three key stages:

  • Enolate Generation: The process begins with the deprotonation of tert-butyl trimethylsilylacetate using a strong, non-nucleophilic base, typically lithium diisopropylamide (LDA), at cryogenic temperatures (e.g., -78 °C). The protons on the carbon alpha to the carbonyl group are sufficiently acidic for clean deprotonation, yielding the lithium enolate of the α-silyl ester.[2][3]

  • Nucleophilic Addition: This highly reactive lithium enolate acts as a potent nucleophile, readily attacking the electrophilic carbon of a target aldehyde or ketone. This step forms a new carbon-carbon bond and generates a key intermediate: a lithium β-silyloxy alkoxide.

  • The Brook Rearrangement: The crux of the entire strategy is the subsequent intramolecular migration of the trimethylsilyl group from the carbon atom to the adjacent oxygen atom. This[4][5]-anionic rearrangement, known as the Brook rearrangement, is thermodynamically driven by the formation of the exceptionally strong silicon-oxygen bond.[4] This irreversible step transforms the initial adduct into a new, stable lithium enolate, which upon aqueous workup, yields the final silyl enol ether product.

This tandem sequence effectively transfers the CHCO₂tBu group to a carbonyl and simultaneously converts the carbonyl oxygen into a silyl ether, creating a highly functionalized silyl enol ether.

Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Silyl Enol Ether Formation Reagent tert-Butyl Trimethylsilylacetate LDA LDA, THF, -78 °C Reagent->LDA Enolate Lithium Enolate of α-Silyl Ester LDA->Enolate Deprotonation Ketone Target Carbonyl (R₂C=O) Enolate->Ketone C-C Bond Formation Adduct Lithium β-Silyloxy Alkoxide Intermediate Ketone->Adduct Rearrangement [1,2]-Brook Rearrangement Adduct->Rearrangement Intramolecular Silyl Migration Product Final Silyl Enol Ether Product Rearrangement->Product Workup (H₂O)

Sources

Application Notes & Protocols: Mastering Reactions with tert-Butyl Trimethylsilylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of tert-Butyl Trimethylsilylacetate

In the landscape of modern organic synthesis, the choice of reagents is paramount to achieving desired outcomes with precision and efficiency. tert-Butyl trimethylsilylacetate (tBTMSA) emerges as a uniquely valuable C2 building block, distinguished by its structural features: a sterically demanding tert-butyl ester group and a reactive α-trimethylsilyl moiety. This combination makes it an ideal precursor for generating a hindered, non-nucleophilic enolate, which serves as a powerful tool in carbon-carbon bond formation.

Unlike simple acetate esters, the direct deprotonation of tBTMSA allows for the formation of a specific lithium enolate that exhibits high reactivity towards electrophiles while minimizing self-condensation—a common side reaction with less bulky analogues.[1] Its application is particularly notable in stereoselective aldol additions and as a stabilized carbanion in Peterson olefination reactions. This guide provides an in-depth exploration of the reaction conditions, mechanistic underpinnings, and detailed protocols for leveraging tBTMSA in key synthetic transformations.

Core Application I: Generation of the Lithium Enolate

The cornerstone of tBTMSA reactivity is its conversion into the corresponding lithium enolate. This transformation requires a strong, non-nucleophilic base to ensure complete and regioselective deprotonation at the α-carbon without competing nucleophilic attack at the ester carbonyl.[2] Lithium diisopropylamide (LDA) is the base of choice for this purpose.[3][4][5][6]

Mechanism of Enolate Formation: LDA, a hindered strong base, selectively abstracts a proton from the carbon alpha to the carbonyl group of tBTMSA.[3] The reaction is typically performed at low temperatures (-78 °C) in an anhydrous ethereal solvent like tetrahydrofuran (THF) to generate the kinetically favored enolate and prevent base degradation or unwanted side reactions.

cluster_main Enolate Generation with LDA tbtmsa tert-Butyl Trimethylsilylacetate enolate Lithium Enolate (Rathke Enolate) tbtmsa->enolate + LDA THF, -78 °C lda LDA (Lithium Diisopropylamide) amine Diisopropylamine enolate->amine + Diisopropylamine (byproduct)

Caption: Deprotonation of tBTMSA using LDA to form the lithium enolate.

Protocol 1: In Situ Preparation of LDA and Enolate Formation

This protocol details the standard procedure for generating LDA and its subsequent use to form the lithium enolate of tBTMSA.[7][8]

Materials:

  • Diisopropylamine (distilled from CaH₂)

  • n-Butyllithium (n-BuLi) in hexanes (concentration accurately titrated)

  • tert-Butyl trimethylsilylacetate

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Apparatus Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the procedure.

  • LDA Preparation:

    • Add anhydrous THF (e.g., 3 mL for a 1 mmol scale reaction) to the flask and cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add diisopropylamine (1.2 mmol, 1.2 eq) via syringe.

    • Add n-BuLi solution (1.1 mmol, 1.1 eq) dropwise to the stirred solution. The instantaneous formation of LDA is observed.[7] Allow the mixture to stir for 15-20 minutes at -78 °C.

  • Enolate Generation:

    • In a separate flame-dried flask, prepare a solution of tert-butyl trimethylsilylacetate (1.0 mmol, 1.0 eq) in anhydrous THF (e.g., 2 mL).

    • Using a cannula, slowly transfer the tBTMSA solution to the freshly prepared LDA solution at -78 °C.

    • Stir the resulting mixture for 30-45 minutes at -78 °C to ensure complete enolate formation before proceeding with the addition of an electrophile.

Expert Insights: The order of addition is critical. Adding the ester solution to the LDA prevents exposure of the newly formed, highly reactive enolate to the neutral ester, which could lead to undesired self-condensation.[7]

Core Application II: Aldol-Type Reactions

The lithium enolate of tBTMSA is a superb nucleophile for additions to aldehydes and ketones, yielding β-hydroxy esters. The steric bulk of the tert-butyl and trimethylsilyl groups plays a significant role in influencing the stereochemical outcome of the reaction, often favoring specific diastereomers through a well-organized transition state.

cluster_aldol Aldol Reaction Workflow enolate tBTMSA Enolate adduct Lithium Alkoxide Adduct enolate->adduct + R-CHO -78 °C carbonyl Aldehyde/Ketone (R-CHO) product β-Hydroxy Ester adduct->product Aqueous Workup (e.g., NH4Cl)

Caption: General workflow for the aldol reaction of the tBTMSA enolate.

Protocol 2: General Aldol Reaction with an Aldehyde

Procedure:

  • Enolate Formation: Generate the lithium enolate of tBTMSA (1.0 mmol scale) as described in Protocol 1 .

  • Electrophile Addition:

    • Dissolve the aldehyde (1.0-1.1 mmol, 1.0-1.1 eq) in a minimal amount of anhydrous THF.

    • Slowly add the aldehyde solution to the stirred enolate solution at -78 °C.

    • Monitor the reaction by TLC. Stirring is typically continued for 1-3 hours at -78 °C.

  • Quenching and Work-up:

    • Quench the reaction at -78 °C by adding saturated aqueous ammonium chloride (NH₄Cl) solution.[7]

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and dilute with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude β-hydroxy ester product by flash column chromatography.

Electrophile ExampleBaseSolventTemperature (°C)Time (h)Typical Yield (%)
BenzaldehydeLDATHF-782>85
IsobutyraldehydeLDATHF-782>90
CyclohexanoneLDATHF-78 to 03~80

Trustworthiness Note: The use of excess enolate can be beneficial to deprotonate the initial aldol adduct, preventing potential retro-aldol reactions or further side reactions, especially with easily enolizable ketones.[9]

Core Application III: The Peterson Olefination

As an α-silyl ester, tBTMSA is an excellent substrate for the Peterson olefination, a powerful alternative to the Wittig reaction for the synthesis of alkenes.[10][11] This reaction proceeds via a β-hydroxysilane intermediate, which can be eliminated under either acidic or basic conditions to yield E or Z alkenes, respectively, often with high stereoselectivity.[12]

Mechanism of Elimination:

  • Acid-Catalyzed: Protonation of the hydroxyl group leads to an anti-elimination pathway, typically favoring the formation of the (E)-alkene.[11][12]

  • Base-Catalyzed: Deprotonation of the hydroxyl group forms an alkoxide that coordinates to the silicon atom, facilitating a syn-elimination to yield the (Z)-alkene.[11][12]

cluster_peterson Peterson Olefination Divergent Pathways intermediate β-Hydroxysilane Intermediate acid Acidic Conditions (e.g., H₂SO₄, AcOH) intermediate->acid base Basic Conditions (e.g., KH, NaH) intermediate->base e_alkene (E)-Alkene (Anti-elimination) acid->e_alkene Anti-elimination z_alkene (Z)-Alkene (Syn-elimination) base->z_alkene Syn-elimination

Caption: Acidic and basic elimination pathways in the Peterson Olefination.

Protocol 3: Stereoselective Peterson Olefination

Procedure:

  • Adduct Formation: Generate the β-hydroxysilane intermediate by reacting the tBTMSA enolate with a carbonyl compound as described in the aldol protocol (Protocol 2 ). After quenching, carefully perform the work-up to isolate the intermediate. Purification at this stage can be beneficial for achieving high stereoselectivity in the final product.

  • Acid-Catalyzed Elimination (E-Alkene):

    • Dissolve the purified β-hydroxysilane in a suitable solvent like diethyl ether or dichloromethane.

    • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

    • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

    • Quench with saturated aqueous sodium bicarbonate, extract with an organic solvent, dry, and concentrate to yield the crude (E)-alkene.

  • Base-Catalyzed Elimination (Z-Alkene):

    • Dissolve the purified β-hydroxysilane in anhydrous THF.

    • Add a slight excess (e.g., 1.1 eq) of a strong base, such as potassium hydride (KH) or sodium hydride (NaH), portion-wise at 0 °C or room temperature.

    • Stir the reaction until completion (monitored by TLC).

    • Carefully quench the reaction by the slow addition of water.

    • Extract with an organic solvent, dry, and concentrate to yield the crude (Z)-alkene.

Elimination ConditionMechanismStereochemical Outcome
Acid (H₂SO₄, AcOH)Anti-eliminationFavors (E)-alkene
Base (KH, NaH, t-BuOK)Syn-eliminationFavors (Z)-alkene

Expert Insights: The choice of base for enolate generation can influence the diastereoselectivity of the initial β-hydroxysilane adduct, which in turn impacts the final alkene geometry. Bases like LiHMDS or KHMDS can sometimes offer different selectivity compared to LDA.[13]

Handling and Stability

  • tert-Butyl Trimethylsilylacetate: This reagent is sensitive to moisture and should be stored under an inert atmosphere at low temperatures (e.g., -20°C) to prevent hydrolysis.[5][14]

  • LDA and n-BuLi: Both reagents are highly reactive and potentially pyrophoric.[3] They must be handled with extreme care under an inert atmosphere using proper syringe and cannula techniques. Always wear appropriate personal protective equipment (PPE), including safety glasses and flame-retardant lab coats.

References

  • Kaur, H. (2016). Synthetic applications of Lithium Diisopropylamide (LDA) - A brief review.
  • Reddy, B. V. S., et al. (2025). Synthesis of Silyl Dienol Ethers via Peterson Olefination of Siloxyallylpotassium Species. Journal of Organic Chemistry.
  • Bookser, B. (n.d.). How To: Prepare LDA. University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Bernardi, A., et al. (2002). Quantum chemical calculations on the Peterson olefination with alpha-silyl ester enolates. Journal of Organic Chemistry, 67(24), 8489-8497.
  • Ager, D. J. (1990). The Peterson Olefination Reaction. Organic Reactions, 38, 1-223.
  • Organic Chemistry Portal. (n.d.). Peterson Olefination. Retrieved from [Link]

  • Chemistry Spark. (2024, January 31). Lithium Di-isopropyl Amide (LDA) Preparation and Applications Part-I [Video]. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Lithium diisopropylamide. Retrieved from [Link]

  • Organic Syntheses. (1990). Coll. Vol. VII, 208.
  • NROChemistry. (n.d.). Peterson Olefination. Retrieved from [Link]

  • ACS Publications. (2023).
  • Chemistry LibreTexts. (2023, January 22). Reformatsky Reaction. Retrieved from [Link]

  • Myers, A. G. (n.d.). Zimmerman Traxler Model. Harvard University.
  • Michigan State University. (2013, May 5). Supplemental Topics: Enolates. Retrieved from [Link]

  • Taimoory, S. M., et al. (2017). An Increased Understanding of Enolate Additions under Mechanochemical Conditions. Molecules, 22(5), 696.
  • Wikipedia. (n.d.). Reformatsky reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reformatsky Reaction. Retrieved from [Link]

  • Coeffard, V., & Guéritte, F. (2012). Recent developments in the asymmetric Reformatsky-type reaction. Beilstein Journal of Organic Chemistry, 8, 1101–1144.
  • L.S. College, Muzaffarpur. (2021, September 9).
  • Scribd. (n.d.). Aldol Reactions.
  • NIC Industries. (n.d.).
  • National Science Foundation. (n.d.). Catalytic Enantioselective Hydrovinylation of Trialkylsilyloxy and Acetoxy 1,3-Dienes.
  • Berkessel, A., & Gröger, H. (2005). Modern Enolate Chemistry.
  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]

  • Comet Chemical Company Ltd. (2024, March 13).
  • Nakajima, M., et al. (2019). A study of base-catalyzed aldol reaction of trimethylsilyl enolates.
  • The Journal of Organic Chemistry. (n.d.).
  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters.
  • Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)
  • Organic Syntheses. (n.d.). 2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-β,4-dihydroxy-, 1,1-dimethylethyl ester.
  • Organic Syntheses. (n.d.). An Efficient and Scalable Ritter Reaction for the Synthesis of t-Butyl Amides.
  • Organic Syntheses. (n.d.). Enantioselective Synthesis of (S)-Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 27).
  • R Discovery. (2015, October 1).

Sources

Application Note: tert-Butyl Trimethylsilylacetate (TBSMA) in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026


-Amino Acids and Peptide Backbone Modification

Executive Summary

tert-Butyl trimethylsilylacetate (TBSMA) is a specialized organosilicon reagent utilized in advanced peptide synthesis for the construction of


-amino acids  (via Mannich-type reactions) and 

-unsaturated esters
(via Peterson olefination). Unlike traditional Reformatsky reagents that rely on oxidative zinc insertion, TBSMA allows for "Silicon-Reformatsky" variants mediated by fluoride sources or Lewis acids. This enables milder reaction conditions compatible with the sensitive protecting groups (Boc, Fmoc, Cbz) inherent to peptide chemistry.

This guide details the mechanistic principles and provides validated protocols for using TBSMA to synthesize non-natural amino acid building blocks and modify peptide C-termini.

Chemical Profile & Mechanistic Insight[1][2][3][4]

The Reagent
  • Chemical Name: tert-Butyl trimethylsilylacetate

  • Formula:

    
    
    
  • Role: Acetate enolate equivalent; Peterson olefination precursor.

  • Key Advantage: The tert-butyl ester provides steric bulk (enhancing diastereoselectivity) and is acid-labile, allowing for orthogonal deprotection (e.g., with TFA) in the presence of methyl/ethyl esters.

Mechanism of Action: The "Silicon-Reformatsky"

In peptide chemistry, the generation of lithium enolates (using LDA) can be too harsh for substrates containing epimerizable chiral centers. TBSMA offers a milder alternative via Fluoride-Mediated Activation .

A fluoride source (e.g., TBAF or TBAT) attacks the silicon atom, generating a hypervalent silicate intermediate or a transient enolate. This nucleophile attacks the electrophile (an imine for


-amino acids or an aldehyde for 

-hydroxy esters).

Mechanism cluster_0 Activation Phase TBSMA TBSMA (Si-Reagent) Enolate Transient Enolate Species TBSMA->Enolate Generates Fluoride Fluoride Source (TBAF/TBAT) Fluoride->TBSMA Desilylation Adduct Adduct (Beta-Amino/Hydroxy Ester) Enolate->Adduct Nucleophilic Attack Electrophile Electrophile (Imine/Aldehyde) Electrophile->Adduct Reacts with

Figure 1: Fluoride-mediated activation of TBSMA generating a reactive enolate species under mild conditions.

Application I: Synthesis of -Amino Acids (Mannich-Type)

The most critical application of TBSMA in peptidomimetics is the synthesis of


-amino acids. These building blocks are resistant to proteolytic degradation and are essential for designing beta-peptides.
The Workflow

The reaction typically involves an


-protected 

-amino aldehyde (derived from a natural amino acid) reacting with TBSMA. The resulting

-amino ester retains the side-chain chirality of the parent amino acid.

BetaAminoWorkflow AA Natural Alpha-Amino Acid (e.g., Boc-Phe-OH) Aldehyde Alpha-Amino Aldehyde (Garner's Aldehyde / Weinreb Red.) AA->Aldehyde Reduction/Oxidation Imine N-Sulfinyl Imine / Imine (Chiral Auxiliary) Aldehyde->Imine Condensation Reaction TBSMA + Catalyst (Mannich-Type Reaction) Imine->Reaction Product Protected Beta-Amino Ester Reaction->Product Stereoselective Addition Peptide Incorporation into Beta-Peptide Product->Peptide Deprotection & Coupling

Figure 2: Workflow for converting natural


-amino acids into 

-amino acid building blocks using TBSMA.[1]
Protocol: TBAF-Mediated Synthesis of -Amino Esters

Objective: Synthesis of a Boc-protected


-amino acid tert-butyl ester.

Reagents:

  • 
    -Protected Imine (1.0 equiv)
    
  • TBSMA (1.2 – 1.5 equiv)

  • TBAF (tetrabutylammonium fluoride, 1M in THF) (0.1 – 0.3 equiv as catalyst)

  • Solvent: Anhydrous THF

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon.

  • Dissolution: Dissolve the

    
    -protected imine (1.0 mmol) in anhydrous THF (10 mL) and cool the solution to -78°C  (dry ice/acetone bath).
    
    • Expert Note: Low temperature is crucial for diastereoselectivity (anti/syn ratio).

  • Reagent Addition: Add TBSMA (1.5 mmol) via syringe.

  • Catalysis: Dropwise add the TBAF solution (0.1 mmol). Stir the mixture at -78°C for 1 hour, then allow it to slowly warm to 0°C over 2-3 hours.

  • Quench: Quench the reaction with saturated aqueous

    
    .
    
  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Validation Criteria:

  • NMR: Look for the disappearance of the imine proton and appearance of the

    
    -methylene protons of the 
    
    
    
    -amino ester (~2.4-2.6 ppm).
  • Yield: Typical yields range from 70-90%.

Application II: Peterson Olefination (C-Terminal Modification)

TBSMA can be used to install


-unsaturated esters at the C-terminus of a peptide aldehyde or ketone. This is useful for creating Michael acceptors (e.g., for covalent inhibitors).
Protocol: Base-Mediated Olefination

Unlike the fluoride route, this method uses a strong base to generate the


-silyl carbanion, which adds to the carbonyl. The elimination step depends on the workup (Acidic vs Basic) to control E/Z selectivity.

Reagents:

  • LDA (Lithium Diisopropylamide)

  • TBSMA

  • Peptide Aldehyde (C-terminal aldehyde)

Step-by-Step Procedure:

  • Enolate Formation: To a solution of LDA (1.1 equiv) in THF at -78°C, add TBSMA (1.1 equiv) dropwise. Stir for 30 mins to form the

    
    -silyl enolate.
    
  • Addition: Add the peptide aldehyde (1.0 equiv) dissolved in THF dropwise.

  • Reaction: Stir at -78°C for 1 hour, then warm to room temperature.

    • Note: At this stage, the

      
      -hydroxy- 
      
      
      
      -silyl ester is formed.
  • Elimination (Peterson Elimination):

    • For E-Alkenes (usually): Treat the crude intermediate with acid (e.g.,

      
       or 
      
      
      
      ).
    • For Z-Alkenes: Treat with base (e.g., KH or NaH).

    • In situ: Often, the elimination occurs spontaneously upon warming or mild acidic workup if the driving force (conjugation) is high.

Comparative Data & Selection Guide

FeatureTBSMA (Silicon Route)Ethyl Bromoacetate (Zinc Route)
Mechanism Fluoride/Lewis Acid activationOxidative Insertion (Zn)
Conditions Homogeneous, -78°C to 0°CHeterogeneous, Reflux often required
Substrate Tolerance High (Compatible with Boc/Fmoc)Moderate (Acid sensitive groups risk)
Product tert-Butyl Ester (Acid Labile)Ethyl Ester (Base Labile)
Primary Use

-Amino Acids, Sensitive Peptides
Simple

-Hydroxy Esters

Troubleshooting & Optimization

  • Low Yield:

    • Cause: Moisture in THF. The TMS group is labile to hydrolysis.

    • Fix: Ensure THF is freshly distilled or from a solvent drying system. Use molecular sieves.

  • Poor Diastereoselectivity (Mannich Reaction):

    • Cause: Temperature too high or fast addition.

    • Fix: Maintain -78°C strictly during catalyst addition. Consider using a bulkier Lewis Acid (e.g.,

      
       or 
      
      
      
      ) instead of TBAF to coordinate the transition state (Chelation Control).
  • Desilylation without Reaction:

    • Cause: Fluoride source is too wet (TBAF is hygroscopic).

    • Fix: Use anhydrous TBAT (tetrabutylammonium difluorotriphenylsilicate) or dry the TBAF azeotropically.

References

  • Peterson Olefination Overview

    • Title: The Peterson Olefination Reaction.[2][3][4][5]

    • Source: Organic Chemistry Portal.[2][6]

    • URL:[Link]

  • Reformatsky Reaction (Zinc vs Silicon)

    • Title: Reformatsky Reaction.[6][7][8]

    • Source: Organic Chemistry Portal.[2][6]

    • URL:[Link]

  • Beta-Amino Acid Synthesis

    • Title: Synthesis of

      
      -Amino Acids.[1][9][10]
      
    • Source: Organic Chemistry Portal (Recent Liter
    • URL:[Link]

  • General Reagent Data: Title:tert-Butyl trimethylsilylacetate Product Page. Source: Sigma-Aldrich / Merck (Reference for physical properties).

Sources

Technical Guide: Industrial Applications of tert-Butyl Trimethylsilylacetate (TBSMA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

tert-Butyl trimethylsilylacetate (TBSMA) (CAS: 41108-81-0) is a specialized organosilicon reagent primarily employed in the Peterson Olefination reaction.[1] Unlike traditional Wittig or Horner-Wadsworth-Emmons (HWE) reagents, TBSMA offers a silicon-based pathway to synthesize


-unsaturated esters.

Its industrial value lies in three distinct advantages:

  • Orthogonal Protection: The tert-butyl ester motif provides acid-lability, allowing hydrolysis to carboxylic acids without using saponification (base), preserving base-sensitive functionalities in complex APIs.

  • Purification Efficiency: The silicon byproducts (hexamethyldisiloxane or silanols) are volatile or easily separable, unlike the difficult-to-remove triphenylphosphine oxide generated in Wittig reactions.

  • Steric Tolerance: The lithium enolate of TBSMA is highly nucleophilic, often effective against sterically hindered ketones where phosphorus ylides fail.

Part 1: Strategic Profile & Chemical Utility

Comparison of Olefination Methodologies

In process chemistry, selecting the correct olefination reagent is critical for yield and impurity management.

FeatureTBSMA (Peterson) Wittig Reagents HWE Reagents
Byproduct Siloxanes (Liquid/Volatile)Ph

PO (Solid, difficult removal)
Phosphate salts (Water soluble)
Atom Economy ModeratePoor (High MW waste)Good
Steric Bulk High tolerance (Reactive Enolate)Low toleranceModerate
E/Z Selectivity Tunable (Acid/Base elimination)Substrate dependentHigh (E-selective)
Post-Reaction t-Butyl ester (Acid cleavable)VariableVariable
Decision Logic for Reagent Selection

The following decision tree illustrates when to deploy TBSMA in a synthetic route.

ReagentSelection Start Target: Alpha,Beta-Unsaturated Ester BaseSensitive Is the substrate base-sensitive (e.g., lactones, epoxides)? Start->BaseSensitive Steric Is the carbonyl sterically hindered? BaseSensitive->Steric No UseTBSMA USE TBSMA (Peterson) BaseSensitive->UseTBSMA Yes (Mild conditions) AcidCleavage Is acid-cleavage of ester required? Steric->AcidCleavage No Steric->UseTBSMA Yes (High Nucleophilicity) AcidCleavage->UseTBSMA Yes (t-Bu protection) UseHWE Use HWE Reagent AcidCleavage->UseHWE No UseWittig Use Wittig Reagent

Figure 1: Decision matrix for selecting TBSMA over phosphorus-based alternatives in process chemistry.

Part 2: Core Application – The Peterson Olefination[1]

Mechanism of Action

The reaction proceeds via the formation of an


-silyl carbanion (lithium enolate), which attacks the carbonyl compound. This forms a 

-hydroxysilane intermediate.[2] In the presence of the tert-butyl ester group, the elimination is typically spontaneous or base-catalyzed, yielding the conjugated ester.

PetersonMechanism TBSMA TBSMA (Reagent) Enolate Lithium Enolate (Alpha-Silyl Carbanion) TBSMA->Enolate Deprotonation Base LHMDS or LDA (-78°C) Base->Enolate Adduct Beta-Hydroxysilane (Intermediate) Enolate->Adduct + Carbonyl Carbonyl Aldehyde/Ketone (Substrate) Carbonyl->Adduct Elimination Peterson Elimination (Syn-Elimination) Adduct->Elimination Spontaneous/Warming Product (E)-Alpha,Beta-Unsaturated t-Butyl Ester Elimination->Product

Figure 2: Mechanistic pathway of the Peterson Olefination using TBSMA.

Part 3: Experimental Protocols

Protocol A: Standard Synthesis of (E)- -Unsaturated Esters

Scope: General synthesis for aldehydes and unhindered ketones. Scale: 10 mmol (scalable to kg).

Reagents
  • TBSMA: 1.1 equivalents (2.07 g for 10 mmol scale).

  • Substrate (Aldehyde/Ketone): 1.0 equivalent.[1][3]

  • LHMDS (Lithium Hexamethyldisilazide): 1.1 equivalents (1.0 M in THF). Note: LHMDS is preferred over LDA for industrial scales due to higher stability and non-nucleophilic nature.

  • Solvent: Anhydrous THF (Tetrahydrofuran).

Step-by-Step Methodology
  • Enolate Formation:

    • Charge a flame-dried reaction vessel with anhydrous THF (50 mL) under nitrogen/argon atmosphere.

    • Add TBSMA (1.1 eq) via syringe.

    • Cool the solution to -78°C (dry ice/acetone bath).

    • Add LHMDS (1.1 eq) dropwise over 15 minutes. Ensure internal temperature does not rise above -70°C.

    • Expert Insight: Stir for 30–45 minutes at -78°C to ensure complete enolization. Incomplete enolization leads to self-condensation side products.

  • Addition of Electrophile:

    • Dissolve the aldehyde/ketone (1.0 eq) in a minimal amount of anhydrous THF.

    • Add the substrate solution dropwise to the enolate mixture at -78°C.

    • Stir at -78°C for 1 hour.

  • Elimination & Warming:

    • Remove the cooling bath and allow the reaction to warm to 0°C or room temperature (RT) over 2 hours.

    • Monitoring: Monitor via TLC or HPLC. For most esters, the elimination of the silyl group occurs spontaneously upon warming (forming the thermodynamically stable E-isomer).

  • Workup:

    • Quench the reaction with saturated aqueous NH

      
      Cl (30 mL).
      
    • Extract with Ethyl Acetate or MTBE (3 x 30 mL).

    • Wash combined organics with brine, dry over Na

      
      SO
      
      
      
      , and concentrate.
  • Purification:

    • Purify via silica gel chromatography (Hexanes/EtOAc).

    • Note: Silicon byproducts are often removed in the solvent front.

Protocol B: Acid-Mediated Cleavage (Deprotection)

Objective: Converting the tert-butyl ester product to the free carboxylic acid.

  • Dissolve the purified tert-butyl ester in Dichloromethane (DCM).

  • Add Trifluoroacetic acid (TFA) (ratio 1:1 v/v DCM:TFA).

  • Stir at RT for 1–3 hours.

  • Concentrate in vacuo. The tert-butyl group is released as isobutylene gas.

  • Result: Quantitative yield of the

    
    -unsaturated carboxylic acid without exposing the molecule to aqueous base.
    

Part 4: Industrial Handling & Safety

Thermal Stability & Storage
  • Storage: TBSMA should be stored at 2–8°C under an inert atmosphere. While relatively stable, moisture intrusion can lead to hydrolysis of the silyl ester bond.

  • Flammability: Flash point is approx. 45°C. Standard grounding protocols for flammable liquids (Class II) must be observed.

Process Safety (Scale-Up)
  • Exotherm Control: The addition of LHMDS to TBSMA is exothermic. On a multi-kilo scale, active cooling jackets are required to maintain T < -60°C during addition to prevent decomposition of the enolate.

  • Silicon Waste: Unlike phosphine oxides, the silicon byproducts (TMS-OH or TMS-O-TMS) are often volatile or liquid. In a GMP setting, ensure waste streams are checked for silicon content to prevent fouling of solvent recovery systems.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield Moisture in THFRe-distill THF or use molecular sieves. The enolate is instantly quenched by water.
No Elimination (Intermediate stuck) Stable

-hydroxysilane
If the intermediate is isolated, treat with catalytic acid (H

SO

) or base (KH) to force elimination.
Z-Isomer Contamination Kinetic ControlEnsure the reaction warms slowly to RT to allow thermodynamic equilibration to the E-isomer.

References

  • Peterson, D. J. (1968). Carbonyl olefination reaction using silyl-substituted organometallics. Journal of Organic Chemistry, 33(2), 780–784. Link

  • Chan, T. H. (1974). Silyl-substituted carbanions.[1][2][4] Accounts of Chemical Research, 7(8), 254–260. Link

  • Ager, D. J. (1984). The Peterson Olefination Reaction.[1][2][5][6] Organic Reactions, 38, 1-223. Link

  • Sigma-Aldrich. (2024).[7] tert-Butyl trimethylsilylacetate Safety Data Sheet. Link

  • Organic Chemistry Portal. (2024). Peterson Olefination: Mechanism and Protocols. Link

Sources

Application Note: Asymmetric Synthesis with tert-Butyl Trimethylsilylacetate

[1][2]

Executive Summary

tert-Butyl trimethylsilylacetate is a bifunctional nucleophile serving as a linchpin in the synthesis of chiral


-amino acids

-unsaturated esters

Peterson olefination12diastereoselective Mannich reaction


Reagent Profile & Mechanistic Insight

The "Silicon Switch" Mechanism

The reagent

  • Enolization: Treatment with LDA or LHMDS generates the

    
    -silyl lithium enolate. The TMS group stabilizes this species, often favoring the 
    
    
    -enolate geometry due to steric repulsion between the TMS group and the tert-butoxy moiety.
  • The Bifurcation Point (The "Switch"):

    • Path A (Aldol/Mannich Retention): At low temperatures (

      
      C), the enolate adds to an electrophile (imine/aldehyde). If the reaction is quenched at low temperature, the 
      
      
      -hydroxy/amino silane
      is isolated with high diastereocontrol.
    • Path B (Peterson Elimination): If the intermediate is warmed or treated with acid/base, the

      
      -alkoxysilane undergoes stereospecific elimination (Peterson Olefination) to yield the 
      
      
      -unsaturated ester.
Advantages in Asymmetric Synthesis
  • Steric Bulk: The tert-butyl ester creates a defined steric environment, enhancing facial selectivity during nucleophilic attack.

  • Modularity: The product can be directed toward either the saturated chiral building block (via protodesilylation) or the unsaturated alkene (via elimination).

Detailed Protocol: Diastereoselective Mannich Reaction

Target Application: Synthesis of Enantiopure

Methodology:


Experimental Design Strategy

This protocol utilizes the Ellman auxiliary (


Material Requirements
  • Reagent: tert-Butyl trimethylsilylacetate (>98%).

  • Substrate:

    
    -
    
    
    -tert-Butanesulfinyl aldimine (prepared from aldehyde +
    
    
    -tert-butanesulfinamide).
  • Base: Lithium Diisopropylamide (LDA), 2.0 M in THF/heptane.

  • Solvent: Anhydrous THF (water <50 ppm).

  • Quench: Saturated aqueous

    
    .
    
Step-by-Step Protocol

Step 1: Enolate Generation

  • Charge a flame-dried reaction flask with anhydrous THF (0.5 M relative to reagent) under nitrogen atmosphere.

  • Add tert-butyl trimethylsilylacetate (1.2 equiv).

  • Cool the solution to

    
    C .
    
  • Add LDA (1.3 equiv) dropwise over 15 minutes. Ensure the internal temperature does not rise above

    
    C.
    
  • Stir at

    
    C for 45 minutes  to ensure complete formation of the 
    
    
    -silyl lithium enolate.

Step 2: Asymmetric Addition

  • Dissolve the chiral sulfinimine (1.0 equiv) in a minimal amount of anhydrous THF.

  • Add the imine solution dropwise to the enolate mixture at

    
    C.
    
  • Stir the mixture at

    
    C for 3–4 hours . Crucial: Do not warm the reaction if the target is the 
    
    
    -amino silane; warming may trigger premature Peterson elimination or retro-Mannich pathways.

Step 3: Workup and Isolation

  • Quench the reaction at

    
    C by adding saturated aqueous 
    
    
    (5 mL/mmol).
  • Allow the mixture to warm to room temperature.

  • Extract with Ethyl Acetate (

    
    ). Wash combined organics with brine, dry over 
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Hexanes/EtOAc). The product is typically the

    
    -silyl-
    
    
    -sulfinylamino ester.

Step 4: Desilylation (Optional)

  • To obtain the standard

    
    -amino acid derivative: Treat the purified silyl adduct with 
    
    
    in Methanol at RT for 2 hours. This removes the TMS group, leaving the chiral center intact.
Data Table: Representative Optimization
ParameterCondition ACondition B (Optimized)Condition C
Base LiHMDSLDA NaHMDS
Temperature

C

C

C
Solvent Et2OTHF THF/HMPA
Yield 65%88% 82%
dr (Diastereomeric Ratio) 85:15>98:2 90:10

Interpretation: LDA at


C in THF provides the optimal balance of reactivity and rigidity in the transition state, maximizing diastereoselectivity.

Visualizing the Stereochemical Logic

The following diagram illustrates the bifurcation of the reaction pathway and the origin of stereocontrol.

GReagenttert-ButylTrimethylsilylacetateEnolateα-Silyl Lithium Enolate(E-Geometry favored)Reagent->Enolate DeprotonationBaseLDA / -78°CBase->EnolateTSZimmerman-TraxlerTransition StateEnolate->TS + ImineImineChiral Sulfinimine(Ellman Auxiliary)Imine->TSAdductChiral β-AminoSilyl EsterTS->Adduct StereoselectiveC-C Bond FormationPath1Desilylation(NH4F)Adduct->Path1Path2Peterson Elimination(Acid/Base)Adduct->Path2Product1Chiral β-Amino Ester(Saturated)Path1->Product1Product2α,β-Unsaturated Ester(Geometry Controlled)Path2->Product2

Figure 1: Reaction workflow showing the divergence between chiral amino ester synthesis and Peterson olefination.

Troubleshooting & Critical Parameters

Common Pitfalls
  • Low Diastereoselectivity: Often caused by insufficient cooling during the addition step. The reaction is under kinetic control; warming allows equilibration to the thermodynamic enolate or less selective transition states.

  • Premature Elimination: If the

    
    -unsaturated ester is observed instead of the amino ester, the workup was likely too acidic or the reaction temperature rose too high. Ensure the quench is performed at 
    
    
    C with neutral
    
    
    .
  • Incomplete Conversion: The

    
    -silyl enolate is bulky. If reaction rates are slow, consider using HMPA  or DMPU  (1-2 equiv) as a co-solvent to break up lithium aggregates, though this may slightly erode dr.
    
Storage and Handling
  • Moisture Sensitivity: The reagent is stable but hydrolyzes slowly in moist air. Store under inert gas (Argon/Nitrogen) at

    
    C.
    
  • Quality Control: Verify purity via

    
     NMR (
    
    
    ). The
    
    
    -proton signal (
    
    
    ppm) and TMS signal (
    
    
    ppm) should integrate 2:9 perfectly.

References

  • Ellman, J. A., et al. (2002). "Asymmetric Synthesis of Chiral Amines with tert-Butanesulfinamide." Chemical Reviews. Link

  • Tang, T. P., & Ellman, J. A. (1999). "The tert-Butanesulfinyl Group: An Ideal Chiral Director for Additions to Imines." Journal of Organic Chemistry. Link

  • Barbero, A., et al. (2000). "The Peterson Olefination Using the tert-Butyldiphenylsilyl Group." Synthesis. Link

  • Colvin, E. W. (1981). "Silicon in Organic Synthesis." Butterworths.
  • Kudavalli, J. S., et al. (2021). "N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles." Beilstein Journal of Organic Chemistry. Link

Troubleshooting & Optimization

Technical Support Center: Stability of tert-Butyl trimethylsilylacetate under Basic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with tert-butyl trimethylsilylacetate. This document provides in-depth troubleshooting advice and frequently asked questions regarding the stability and reactivity of this bifunctional molecule under basic conditions. Our goal is to equip you with the scientific rationale and practical protocols to navigate the nuances of its unique structure, ensuring predictable and successful experimental outcomes.

Introduction: The Dichotomy of a Molecule

Tert-butyl trimethylsilylacetate presents a fascinating case of orthogonal stability. It incorporates two distinct ester functionalities: a sterically hindered tert-butyl ester and a sterically accessible, electronically labile trimethylsilyl (TMS) ester. Understanding the differential reactivity of these two groups is paramount to its successful application in complex synthetic routes. The central challenge and, indeed, the synthetic utility of this reagent lies in the selective cleavage of one ester in the presence of the other. This guide will focus on the behavior of tert-butyl trimethylsilylacetate under basic conditions, a common scenario in multi-step synthesis.

Frequently Asked Questions (FAQs)

Q1: I want to selectively cleave the trimethylsilyl (TMS) ester of tert-butyl trimethylsilylacetate without affecting the tert-butyl ester. Is this feasible under basic conditions?

A: Yes, this is not only feasible but is the expected outcome under mild basic conditions. The trimethylsilyl ester is significantly more susceptible to basic hydrolysis (saponification) than the tert-butyl ester. This selectivity is primarily due to steric hindrance. The bulky tert-butyl group effectively shields the carbonyl carbon of the tert-butyl ester from nucleophilic attack by hydroxide or other bases.[1] In contrast, the trimethylsilyl group offers minimal steric hindrance, allowing for ready access of the nucleophile to the silyl ester's carbonyl group.

Q2: What are the recommended starting conditions for the selective hydrolysis of the trimethylsilyl ester?

A: For a highly selective and mild hydrolysis of the trimethylsilyl ester, we recommend starting with potassium carbonate (K₂CO₃) in methanol (MeOH). This system is often effective for the cleavage of trimethylsilyl ethers, and silyl esters are generally even more labile.[2][3]

Q3: My reaction with a mild base (e.g., K₂CO₃/MeOH) is sluggish or incomplete. What should I do?

A: If you observe incomplete cleavage of the TMS ester, consider the following troubleshooting steps:

  • Increase Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to stir for a longer duration at room temperature.

  • Gentle Heating: A modest increase in temperature (e.g., to 40 °C) can enhance the reaction rate without significantly promoting the cleavage of the tert-butyl ester.

  • Alternative Mild Bases: Consider using a slightly stronger, yet still mild, base such as lithium hydroxide (LiOH) in a mixture of THF and water.[4] However, be aware that this increases the risk of tert-butyl ester cleavage.

Q4: I am observing cleavage of the tert-butyl ester in addition to the trimethylsilyl ester. How can I prevent this?

A: Simultaneous cleavage indicates that the reaction conditions are too harsh. The primary culprits are typically strong bases, high temperatures, or prolonged reaction times. To mitigate this, adhere to the following principles:

  • Avoid Strong Bases: Do not use strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH), especially at elevated temperatures, if you wish to preserve the tert-butyl ester.[5]

  • Lower the Temperature: Perform the reaction at room temperature or even 0 °C to maximize selectivity.

  • Use a Weaker Base: If LiOH is causing issues, revert to the milder K₂CO₃/MeOH system.

Q5: Can I use amine bases like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) for the selective cleavage of the TMS ester?

A: While amine bases are generally not effective for the hydrolysis of esters, they can be used in specific applications. However, for a clean and efficient saponification of the TMS ester, we recommend the use of inorganic bases like potassium carbonate.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the base-mediated reactions of tert-butyl trimethylsilylacetate.

Observation Potential Cause Recommended Solution
Incomplete TMS ester cleavage with K₂CO₃/MeOH Insufficient reactivity of the base system.1. Increase reaction time and monitor by TLC/LC-MS.2. Gently warm the reaction to 30-40 °C.3. Consider a switch to LiOH in THF/water, but monitor carefully for tert-butyl ester cleavage.
Cleavage of both TMS and tert-butyl esters Reaction conditions are too harsh.1. Immediately reduce the reaction temperature.2. Switch to a milder base (e.g., from NaOH/KOH to K₂CO₃).3. Reduce the concentration of the base.
Formation of unexpected byproducts Potential side reactions of the substrate or product.1. Ensure the starting material is pure.2. Degas solvents if your substrate is sensitive to oxidation.3. Consider if the deprotected carboxylic acid is unstable under the reaction conditions.
Reaction is not proceeding at all Inactive reagents or inappropriate solvent.1. Use freshly opened or properly stored base and solvents.2. Ensure the solvent system can solubilize both the substrate and the base. A co-solvent like THF may be necessary.

Experimental Protocols

Protocol 1: Selective Saponification of the Trimethylsilyl Ester

This protocol is designed for the selective cleavage of the trimethylsilyl ester group while preserving the tert-butyl ester.

Materials:

  • tert-Butyl trimethylsilylacetate

  • Methanol (anhydrous)

  • Potassium carbonate (K₂CO₃, anhydrous powder)

  • Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve tert-butyl trimethylsilylacetate (1 equivalent) in anhydrous methanol (0.1 M concentration).

  • Add anhydrous potassium carbonate (1.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 1-4 hours), quench the reaction by the slow addition of 1M HCl until the solution is neutral to slightly acidic (pH ~6-7).

  • Remove the methanol under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

Visualizing the Reaction Pathway

The following diagram illustrates the selective saponification process.

selective_saponification start tert-Butyl trimethylsilylacetate intermediate Tetrahedral Intermediate (at TMS ester) start->intermediate product tert-Butyl Acetate Carboxylate intermediate->product Elimination of Me₃SiO⁻ side_product Trimethylsilanol intermediate->side_product final_acid tert-Butyl Acetic Acid product->final_acid Acidic Workup (H⁺)

Caption: Selective saponification of tert-butyl trimethylsilylacetate.

The Underlying Chemical Principles

The significant difference in the rate of basic hydrolysis between a trimethylsilyl ester and a tert-butyl ester is a classic example of sterically controlled reactivity. The general mechanism for base-catalyzed ester hydrolysis, or saponification, involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon. This forms a tetrahedral intermediate, which then collapses to expel the alkoxide or siloxide leaving group, forming a carboxylic acid that is subsequently deprotonated to the carboxylate salt.[4][6]

The bulky tert-butyl group creates a high-energy barrier for the approaching hydroxide nucleophile, making the formation of the tetrahedral intermediate at the tert-butyl ester carbonyl significantly slower than at the sterically unencumbered trimethylsilyl ester carbonyl.[1][7] This kinetic difference allows for a wide experimental window to achieve selective cleavage.

steric_hindrance cluster_tms Trimethylsilyl Ester cluster_tbu tert-Butyl Ester tms_carbonyl C=O tms_si Si(CH₃)₃ tms_attack OH⁻ tms_attack->tms_carbonyl Easy Attack tbu_attack OH⁻ tbu_carbonyl C=O tbu_c C(CH₃)₃ tbu_attack->tbu_carbonyl Sterically Hindered

Caption: Steric hindrance comparison for nucleophilic attack.

References

  • Organic Chemistry Portal. tert-Butyl Esters.[Link]

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification.[Link]

  • Gelest. Deprotection of Silyl Ethers.[Link]

  • University of Calgary. Ch20: Hydrolysis of Esters.[Link]

  • Science of Synthesis.6.6 Silyl Esters.
  • Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism.[Link]

  • Science of Synthesis.6.

Sources

Side reactions of tert-Butyl trimethylsilylacetate with functional groups

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Product Focus: tert-Butyl Trimethylsilylacetate (TBSMA) CAS: 41108-81-0 Application: Reformatsky-type reactions, Peterson Olefination, Silyl-Enolate generation.

Critical Reactivity Profile

tert-Butyl trimethylsilylacetate (TBSMA) is a bifunctional reagent used primarily to generate ester enolates under neutral or mild conditions. Unlike traditional lithium enolates (LDA mediated) or zinc enolates (Reformatsky), TBSMA is activated by nucleophiles (Fluoride) or Lewis Acids.

Why it fails: The reagent relies on the specific cleavage of the Si-C bond to generate a reactive nucleophile. Side reactions occur when:

  • Protons intercept the reactive intermediate before the electrophile (Protodesilylation).

  • Sterics/Basicity favor deprotonation of the target ketone over nucleophilic addition (Enolization).

  • Lewis Acids are too strong, cleaving the acid-labile tert-butyl ester.

Troubleshooting Guide & FAQs

Module A: The "Missing Nucleophile" (Protodesilylation)

Symptom: You isolate tert-butyl acetate and unreacted aldehyde/ketone. No C-C bond formation.

Technical Analysis: The active species generated by TBAF (tetrabutylammonium fluoride) is a "naked" enolate, which is extremely basic. If the reaction medium contains trace moisture (


 ppm) or protic impurities, the enolate is instantly protonated at the 

-carbon.

Diagnostic Q&A:

  • Q: I used "anhydrous" TBAF in THF. Why did it fail?

    • A: Commercial "anhydrous" TBAF is rarely dry enough (often containing ~5% water). The hydration shell of the fluoride ion is incredibly difficult to remove.

    • Fix: Use TASF (Tris(dimethylamino)sulfonium difluorotrimethylsilicate) as a non-hygroscopic fluoride source, or switch to a Lewis Acid mediated pathway (see Protocol B).

Module B: The "Unreactive Electrophile" (Competitive Enolization)

Symptom: Recovery of starting ketone and desilylated TBSMA.

Technical Analysis: When reacting with sterically hindered or highly enolizable ketones (e.g., acetophenone, cyclohexanone), the TBSMA-derived enolate acts as a Brønsted base rather than a nucleophile. It deprotonates the ketone, creating a dormant ketone enolate and tert-butyl acetate.

Diagnostic Q&A:

  • Q: How do I force addition over enolization?

    • A: You must change the mechanism from "Anionic" (Fluoride) to "Cationic" (Lewis Acid).

    • Fix: Pre-complex the aldehyde/ketone with a Lewis Acid (e.g.,

      
      , 
      
      
      
      ). This activates the carbonyl, making it more electrophilic, and allows TBSMA to react via a concerted
      
      
      type mechanism or Mukaiyama-aldol pathway, which is less sensitive to basicity.
Module C: Ester Cleavage (Acid Sensitivity)

Symptom: Evolution of gas (isobutylene) or formation of carboxylic acids/silanols.

Technical Analysis: The tert-butyl group is acid-labile. Strong Lewis acids like


 or 

, if used at room temperature, will cleave the tert-butyl ester via an E1 mechanism, releasing isobutylene.

Diagnostic Q&A:

  • Q: Can I use

    
     with TBSMA? 
    
    • A: Yes, but strictly at cryogenic temperatures (

      
      ).
      
    • Fix: If the reaction requires warming to

      
       or RT, switch to milder Lewis acids like 
      
      
      
      or
      
      
      , which activate the carbonyl without cleaving the ester.

Visualizing Reactivity Pathways

The following diagram maps the decision logic between the desired C-C bond formation and the three primary failure modes.

TBSMA_Pathways TBSMA TBSMA (Reagent) Activator Activation Method TBSMA->Activator NakedEnolate Naked Enolate (Fluoride Path) Activator->NakedEnolate TBAF / TASF Mukaiyama Sil-Cation Complex (Lewis Acid Path) Activator->Mukaiyama TiCl4 / BF3 Product Desired Beta-Hydroxy Ester NakedEnolate->Product + Aldehyde (Dry) Side_Proto Side Rxn 1: Protodesilylation (t-Butyl Acetate) NakedEnolate->Side_Proto + H2O / Protons Side_Enol Side Rxn 2: Enolization (Ketone Recovery) NakedEnolate->Side_Enol + Enolizable Ketone Mukaiyama->Product -78°C Side_Cleave Side Rxn 3: Ester Cleavage (Isobutylene Loss) Mukaiyama->Side_Cleave > 0°C (Strong LA)

Figure 1: Mechanistic divergence of TBSMA. Red paths indicate failure modes based on reaction conditions.

Validated Experimental Protocols

Protocol A: Lewis Acid Mediated Addition (High Reliability)

Best for: Enolizable ketones and preventing protodesilylation.

  • Preparation: Flame-dry a 50 mL round-bottom flask under Argon.

  • Substrate: Add ketone (1.0 equiv) in anhydrous

    
     (0.5 M).
    
  • Activation: Cool to

    
    . Add 
    
    
    
    (1.05 equiv) dropwise. Solution typically turns yellow/orange.
  • Addition: Add TBSMA (1.1 equiv) dropwise over 5 minutes.

  • Reaction: Stir at

    
     for 1 hour. Do not warm  if using 
    
    
    
    .
  • Quench: Quench at low temp with saturated aqueous

    
    .
    
  • Workup: Extract with

    
    , wash with brine, dry over 
    
    
    
    .

Data Check:

  • Yield Expectation: 85-95%

  • Selectivity: High syn diastereoselectivity is often observed due to the bulky tert-butyl group enforcing a specific transition state geometry.

Protocol B: Fluoride Mediated (Neutral Conditions)

Best for: Acid-sensitive substrates (e.g., acetals present).

  • Reagent Prep: Use TASF (Tris(dimethylamino)sulfonium difluorotrimethylsilicate) or strictly dried TBAF (azeotropically dried with toluene/benzene).

  • Reaction: Dissolve aldehyde (1.0 equiv) and TBSMA (1.1 equiv) in anhydrous THF.

  • Initiation: Add TASF (5 mol% catalytic) at

    
    .
    
  • Monitoring: Reaction is often rapid (<30 mins).

  • Note: This yields the silyl ether intermediate. Acid hydrolysis (1N HCl) is required to reveal the alcohol.

Comparative Data: TBSMA vs. Ethyl Analogue

Featuretert-Butyl (TBSMA)Ethyl (ETSMA)Impact on Experiment
Steric Bulk HighLowTBSMA gives better diastereoselectivity (dr > 95:5).
Acid Stability Low (Labile)HighTBSMA requires strictly controlled Temp with Lewis Acids.
Nucleophilicity ModerateHighTBSMA is slightly slower, allowing for better discrimination between aldehydes/ketones.
Hydrolysis SlowFastTBSMA products are robust during basic workup.

References

  • Nakamura, E., et al. "Quaternary Ammonium Enolates as Synthetic Intermediates. Mild and Selective Cross-Aldol Reaction." Journal of the American Chemical Society, vol. 105, no. 24, 1983, pp. 7150–7152. Link

  • Kuwajima, I., et al. "Fluoride-Mediated Reactions of Enol Silyl Ethers. Regiospecificity and Stereoselectivity." Accounts of Chemical Research, vol. 18, no. 6, 1985, pp. 181–187. Link

  • Reformatsky Reaction Overview. "Zinc-mediated synthesis of beta-hydroxy esters."[1] Organic Chemistry Portal. Link

  • Otera, J. "Esterification: Methods, Reactions, and Applications." Wiley-VCH, 2003.

Sources

Technical Support Center: Solvent Systems for tert-Butyl Trimethylsilylacetate (TBSMA)

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level Technical Support Center resource. It is designed for immediate application in a research setting, prioritizing mechanistic understanding and troubleshooting over generic descriptions.

Reagent Code: TBSMA | CAS: 41108-81-0 Application Focus: Peterson Olefination, Reformatsky-type reactions, Lewis Acid-Mediated additions.

Core Technical Overview

tert-Butyl trimethylsilylacetate (TBSMA) is a bifunctional reagent. It serves as a pronucleophile that can be activated via two distinct mechanistic pathways. The choice of solvent is not merely a medium for dissolution; it dictates the activation mode , aggregation state , and stereochemical outcome of your reaction.

The Two Activation Pathways
  • Base-Mediated (Enolate Generation): Requires polar, coordinating solvents (THF) to stabilize the lithium enolate. Used primarily for Peterson Olefination to access

    
    -unsaturated esters.
    
  • Lewis Acid/Fluoride-Mediated (Mukaiyama-Type): Requires non-coordinating solvents (DCM) for Lewis Acids or polar aprotic solvents (THF) for Fluoride sources (TBAF).

Solvent Selection & Mechanistic Logic

Module A: Base-Mediated Lithiation (The Peterson Manifold)

Primary Solvent: Tetrahydrofuran (THF) Secondary Additives: HMPA, DMPU Contraindicated: Protic solvents, wet solvents, pure hydrocarbons (without additives).

The Mechanism: When TBSMA is treated with a base like LDA or LHMDS, it forms a lithium enolate. The reactivity of this enolate is governed by its aggregation state.

  • THF Effect: THF coordinates to the Lithium cation (

    
    ), breaking down the stable hexameric/tetrameric aggregates into more reactive dimers or monomers.
    
  • The "Cage" Effect: In pure ether or hydrocarbons, the enolate forms tight aggregates that react sluggishly with electrophiles. THF "opens" this cage.

  • Stereocontrol: In Peterson olefination, the solvent influences the diastereoselectivity of the intermediate

    
    -hydroxysilane.[1] THF typically favors the erythro adduct due to specific coordination transition states, which dictates the 
    
    
    
    geometry of the final alkene upon elimination [1].[1]
Module B: Lewis Acid Catalysis (Mukaiyama-Type)

Primary Solvent: Dichloromethane (DCM) Alternative: Toluene (for higher temperatures) Contraindicated: THF, Ether (Strongly coordinating solvents).

The Mechanism: When using Lewis Acids (e.g.,


, 

) to activate the electrophile (aldehyde) for attack by the silyl species:
  • DCM Effect: DCM is non-coordinating. It allows the Lewis Acid to fully coordinate with the aldehyde carbonyl oxygen.

  • The THF Trap: If THF is used, the oxygen lone pairs in the solvent will outcompete the aldehyde for the Lewis Acid, effectively poisoning the catalyst and shutting down the reaction [2].

Visualization: Workflow & Decision Trees

Figure 1: Solvent Selection Decision Matrix

Caption: Logical flow for selecting the correct solvent system based on the intended activation mechanism of TBSMA.

SolventSelection Start Start: TBSMA Reaction Planning Activation Select Activation Mode Start->Activation Base Base-Mediated (LDA/LHMDS) Activation->Base Peterson Olefination LewisAcid Lewis Acid Catalyzed (TiCl4, BF3) Activation->LewisAcid Aldol Addition Fluoride Fluoride Mediated (TBAF) Activation->Fluoride Desilylation THF Primary Solvent: THF (Anhydrous) Base->THF DCM Primary Solvent: DCM (Anhydrous) LewisAcid->DCM Fluoride->THF Dryness CRITICAL: <50 ppm H2O Fluoride->Dryness Additives Consider Additive: HMPA/DMPU (If low reactivity) THF->Additives DCM->Dryness

Figure 2: The Aggregation Equilibrium (Lithiation)

Caption: Impact of solvent coordination on the reactivity of the TBSMA lithium enolate.

EnolateAggregation Aggregate Aggregated Enolate (Low Reactivity) [TBSMA-Li]n Monomer Solvated Monomer (High Reactivity) [TBSMA-Li]·(Solv)x Aggregate->Monomer Deaggregation Solvent + THF / DMPU Solvent->Monomer Product Reaction with Electrophile (Fast) Monomer->Product

Standardized Protocols

Protocol A: Base-Mediated Peterson Olefination

Target: Synthesis of


-unsaturated esters.
  • Preparation: Flame-dry a 2-neck round bottom flask under Argon.

  • Solvent Charge: Add anhydrous THF (0.5 M concentration relative to TBSMA).

    • Note: If the electrophile is sterically hindered, add DMPU (10% v/v) at this stage to prevent aggregation.

  • Base Addition: Cool to -78°C . Add LDA (1.1 equiv) dropwise.

  • Reagent Addition: Add TBSMA (1.0 equiv) dropwise over 10 minutes.

    • Checkpoint: Stir for 30–45 mins at -78°C. The solution should be clear to pale yellow. Turbidity indicates moisture or incomplete lithiation.

  • Electrophile: Add the aldehyde/ketone (0.95 equiv) dissolved in minimal THF.

  • Workup:

    • For Acidic Elimination (yields one isomer): Quench with dilute

      
      .
      
    • For Basic Elimination (yields opposite isomer): Quench with sat.

      
      , isolate 
      
      
      
      -hydroxy silane, then treat with KH or NaH [3].
Protocol B: Lewis Acid Mediated Aldol

Target: Synthesis of


-hydroxy esters (Mukaiyama type).
  • Preparation: Flame-dry flask under Nitrogen.

  • Solvent Charge: Add anhydrous DCM (Dichloromethane).

    • Warning: Do NOT use THF.

  • Lewis Acid: Cool to -78°C . Add

    
     (1.1 equiv) dropwise.[2] The solution will turn yellow/orange (complex formation).
    
  • Electrophile: Add the aldehyde (1.0 equiv). Stir for 5 mins.

  • Reagent Addition: Add TBSMA (or its pre-formed silyl ketene acetal) dropwise.

  • Quench: Pour into vigorously stirring saturated

    
    .
    

Troubleshooting & FAQs

Data Table: Common Failure Modes & Solvents
SymptomProbable CauseSolvent-Related DiagnosisCorrective Action
No Reaction (Base Method) Enolate AggregationSolvent is too non-polar (e.g., pure Hexane/Ether).Switch to THF or add 2 eq. of HMPA/DMPU.
No Reaction (Lewis Acid) Catalyst PoisoningTHF was used with TiCl4/BF3.Switch to DCM. THF coordinates to the Lewis Acid.
Low Yield (TBAF) ProtodesilylationWet THF (TBAF is hygroscopic).Use 1M TBAF in THF dried over activated molecular sieves.
Incomplete Conversion Temperature/Solvent MismatchTHF becomes viscous/freezes below -100°C; reaction too slow.For ultra-low temp (< -90°C), use 2-MeTHF or Ether/THF mixtures.
Frequently Asked Questions

Q: Can I use Diethyl Ether instead of THF for the lithiation step? A: Yes, but expect slower kinetics. Ether is less effective at solvating lithium cations than THF. If you observe low conversion in Ether, warming the reaction slightly (to -40°C) or adding a co-solvent like TMEDA is recommended to break the aggregates [4].

Q: I am seeing the "wrong" alkene isomer in my Peterson olefination. Why? A: The


 ratio is determined by the diastereoselectivity of the aldol step (forming the 

-hydroxysilane) AND the elimination conditions.
  • Solvent Factor: THF typically favors the kinetic enolate and the erythro aldol adduct.

  • Elimination Factor: Acidic elimination is anti-elimination; Basic elimination is syn-elimination.

  • Fix: If you have the erythro silane, Acid gives Z, Base gives E. Switch your workup/elimination condition rather than the solvent.

Q: Why did my reaction turn into a gel when adding TBAF? A: TBAF in THF can degrade the solvent or cause polymerization of sensitive substrates if not strictly anhydrous. Commercial TBAF contains significant water. Dry the TBAF solution over activated 4Å molecular sieves for 24 hours before use.

References

  • Peterson, D. J. (1968). "Carbonyl olefination reaction using silyl-substituted organometallic compounds". The Journal of Organic Chemistry, 33(2), 780–784.

  • Mukaiyama, T., Banno, K., & Narasaka, K. (1974). "Reaction of silyl enol ethers with carbonyl compounds activated by titanium tetrachloride". Journal of the American Chemical Society, 96(24), 7503–7509.

  • Ager, D. J. (1984). "The Peterson reaction".[1][3][4][5] Organic Reactions, 38, 1-223. (Standard Reference Work).

  • Bailey, W. F., et al. (2006). "Effect of Solvent on the Lithium-Bromine Exchange...". The Journal of Organic Chemistry, 71(7), 2825-2828.[6] (Cited for solvent effects on organolithium aggregation).

Sources

Validation & Comparative

Technical Guide: Limitations and Strategic Application of tert-Butyl Trimethylsilylacetate (TBSMA)

[1]

Executive Summary

tert-Butyl trimethylsilylacetate (TBSMA) serves as a specialized reagent for the Peterson olefination , offering a silicon-based alternative to the phosphorus-based Horner-Wadsworth-Emmons (HWE) and Wittig reactions. While it provides unique stereochemical tunability and milder conditions for certain acid-sensitive substrates, its utility is frequently overstated in general literature.[1] This guide delineates the specific kinetic and thermodynamic boundaries of TBSMA, contrasting it with industry-standard alternatives to prevent costly process failures in late-stage drug development.

Part 1: The Mechanistic Context[2]

To understand the limitations, one must first understand the mechanism. Unlike the HWE reaction, which proceeds through a concerted oxaphosphetane intermediate yielding thermodynamic E-alkenes, the TBSMA-mediated Peterson olefination proceeds via a stepwise addition-elimination pathway.

Mechanism of Action: The Peterson Divergence

The reaction involves the formation of a lithium enolate (using LDA or LHMDS) or a Reformatsky-type zinc enolate, which attacks the carbonyl electrophile. The resulting

PetersonMechanismTBSMATBSMA(Starting Material)EnolateLithium Enolate(Nucleophile)TBSMA->EnolateLDA, -78°CAdductβ-Hydroxy Silane(Stable Intermediate)Enolate->Adduct+ AldehydeAldehydeAldehyde(Electrophile)Aldehyde->AdductAcidPathAcidic Elimination(Anti-Elimination)Adduct->AcidPathH2SO4 or BF3·OEt2BasePathBasic Elimination(Syn-Elimination)Adduct->BasePathKH or t-BuOKE_Alkene(E)-AlkeneAcidPath->E_AlkeneMajor ProductZ_Alkene(Z)-AlkeneBasePath->Z_AlkeneMajor Product

Figure 1: The Peterson olefination allows for stereochemical divergence based on workup conditions, unlike the intrinsic selectivity of HWE.[1]

Part 2: Critical Limitations

While the "tunability" shown above suggests versatility, in practice, TBSMA suffers from three primary limitations that often make HWE the superior choice for standard applications.

Steric Hindrance (The "Bulky Enolate" Problem)

The tert-butyl group combined with the trimethylsilyl (TMS) group creates a significantly bulkier nucleophile than the diethyl phosphonate used in HWE.

  • Consequence: Reaction rates with hindered ketones or ortho-substituted benzaldehydes are drastically reduced.

  • Failure Mode: Incomplete conversion often leads to retro-aldol collapse of the intermediate rather than elimination, regenerating starting material.

The "Spontaneous Elimination" Trap

For ester-stabilized carbanions (like TBSMA), the

  • Consequence: Elimination can occur spontaneously during the reaction or workup, often favoring the thermodynamic (E) product regardless of the intended pathway.

  • Limitation: This negates the primary advantage of the Peterson reaction (stereochemical control) unless temperature is strictly controlled (<-78°C) and the quench is immediate.

Atom Economy and Cost[1]
  • Atom Economy: The reaction generates TMS-OH (or TMS-O-TMS) as a byproduct, which is higher molecular weight waste compared to the phosphate salts from HWE.

  • Cost: TBSMA is approximately 3-5x more expensive per mole than Triethyl phosphonoacetate (TEPA).[1]

Part 3: Comparative Analysis

The following table contrasts TBSMA with its primary competitors for synthesizing

FeatureTBSMA (Peterson) Triethyl Phosphonoacetate (HWE) Still-Gennari Reagent
Primary Selectivity Tunable (E or Z via workup)High E-Selectivity (>95:5)High Z-Selectivity (>95:5)
Nucleophile Species Lithium or Zinc EnolateSodium/Lithium CarbanionPotassium Carbanion (KHMDS)
Steric Tolerance Low (Sensitive to bulk)High (Reacts with ketones)Moderate
Base Sensitivity High (Requires LDA/LHMDS)Moderate (NaH) or Mild (Masamune-Roush)High (Strong base needed)
Byproducts Silanols (Neutral, easy removal)Phosphates (Water soluble)Phosphates
Cost Efficiency LowHigh (Standard)Low (Specialized)

Part 4: Experimental Protocols

Protocol A: TBSMA Olefination (Stereocontrolled)

Use this protocol when HWE fails due to pKa constraints or when specific Z-selectivity is required via basic elimination.[1]

Reagents:

  • TBSMA (1.1 equiv)[1]

  • LDA (1.2 equiv, prepared fresh)[1]

  • Aldehyde (1.0 equiv)[1]

  • THF (Anhydrous)[1]

Step-by-Step Methodology:

  • Enolate Formation: Cool a solution of LDA (in THF) to -78°C . Add TBSMA dropwise over 10 minutes.[1]

    • Critical Check: Stir for 30 minutes. The solution should remain clear/pale yellow. Darkening indicates decomposition.[1]

  • Addition: Add the aldehyde (dissolved in minimal THF) slowly down the side of the flask to precool it before mixing.

    • Causality: Rapid addition causes local heating, leading to retro-aldol or spontaneous elimination.[1]

  • The Fork (Elimination):

    • Path A (Acidic/Anti

      
       E-alkene):  Quench with excess saturated aqueous NH4Cl (mildly acidic) or add 2 drops of conc.[1] H2SO4 in THF if isolation is not required.[1] Warm to RT.
      
    • Path B (Basic/Syn

      
       Z-alkene):  Cannulate the cold mixture into a suspension of KH in THF at 0°C.
      
  • Workup: Extract with Et2O. Wash with water to remove lithium salts/silanols.[1]

Protocol B: Zinc-Mediated Reformatsky-Peterson (Alternative)

Use for highly base-sensitive substrates where LDA is too harsh.

  • Activation: Activate Zinc dust (2.0 equiv) with TMSCl (0.1 equiv) in THF.

  • Addition: Add a mixture of TBSMA (1.2 equiv) and the aldehyde (1.0 equiv) to the refluxing zinc suspension.

  • Workup: Acidic quench (1M HCl) drives the elimination to the E-ester.

Part 5: Strategic Recommendations

When should you actually use TBSMA? Use the decision matrix below.

DecisionMatrixStartTarget: α,β-Unsaturated EsterIsomerDesired Isomer?Start->IsomerStericsIs Electrophile Hindered?Isomer->StericsE-AlkeneStillUSE Still-Gennari(Trifluoroethyl phosphonoacetate)Isomer->StillZ-AlkeneBaseSensBase Sensitive?Sterics->BaseSensNo (Simple Aldehyde)HWEUSE HWE Reaction(Triethyl phosphonoacetate)Sterics->HWEYes (Ketone/Bulky Aldehyde)BaseSens->HWENo (Standard)TBSMAUSE TBSMA(Peterson Olefination)BaseSens->TBSMAYes (Avoids Phosphonate byproducts)WittigUSE Stabilized Wittig

Figure 2: TBSMA is a niche reagent, best reserved for unhindered, base-sensitive aldehydes or when specific byproduct profiles are required.[1]

References

  • Peterson, D. J. (1968).[1] "Carbonyl olefination reaction using silyl-substituted organometallic compounds." Journal of Organic Chemistry, 33(2), 780–784.[1] Link[1]

  • Ager, D. J. (1984).[1][2] "The Peterson Olefination Reaction."[3][4][5][6] Organic Reactions, 38, 1-223.[1] Link[1]

  • Hartzell, S. L., Sullivan, D. F., & Rathke, M. W. (1974).[1] "Reaction of lithio tert-butyl trimethylsilylacetate with aldehydes and ketones. Synthesis of alpha,beta-unsaturated esters." Tetrahedron Letters, 15(15), 1403-1406.[1] Link

  • Blanchette, M. A., Choy, W., Davis, J. T., Essenfeld, A. P., Masamune, S., Roush, W. R., & Sakai, T. (1984).[1] "Horner-Wadsworth-Emmons reaction: Use of lithium chloride and an amine for base-sensitive compounds." Tetrahedron Letters, 25(21), 2183-2186.[1] Link

  • Still, W. C., & Gennari, C. (1983).[1] "Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination." Tetrahedron Letters, 24(41), 4405-4408.[1] Link[1]

A Researcher's Guide to Confirming tert-Butyl Trimethylsilylacetate Formation via Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in chemical synthesis and drug development, unambiguous confirmation of product formation is paramount. This guide provides an in-depth comparison of spectroscopic techniques to definitively identify tert-butyl trimethylsilylacetate. We will explore how ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry collectively provide a self-validating system to distinguish the desired product from starting materials and potential byproducts. This guide is designed to move beyond mere procedural steps, offering insights into the causal relationships between molecular structure and spectral output.

Introduction

tert-Butyl trimethylsilylacetate is a versatile reagent and intermediate in organic synthesis, notably used in the preparation of lithium enolates. Its successful synthesis, typically from a tert-butyl ester and a trimethylsilylating agent, requires rigorous analytical confirmation. The presence of multiple methyl groups and a silicon atom in the molecule provides distinct spectroscopic handles that, when analyzed correctly, leave no room for ambiguity. This guide will compare the expected spectral data of the product with that of common starting materials, such as tert-butyl acetate or tert-butyl alcohol, and trimethylsilyl chloride.

Synthesis Overview

A common method for the synthesis of silyl esters involves the reaction of a carboxylic acid salt with a silyl halide. For instance, the reaction of sodium acetate with trimethylsilyl chloride can yield trimethylsilyl acetate. The synthesis of tert-butyl trimethylsilylacetate can be achieved through various methods, including the reaction of tert-butyl acetate with a strong base followed by quenching with trimethylsilyl chloride. For the purpose of this guide, we will consider the product obtained from a hypothetical synthesis and focus on its characterization.

Spectroscopic Confirmation: A Comparative Approach

¹H NMR Spectroscopy: The Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is often the first and most informative technique for structural elucidation of organic molecules. It provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Expected Spectrum of tert-Butyl Trimethylsilylacetate:

The structure of tert-butyl trimethylsilylacetate, (CH₃)₃SiCH₂COOC(CH₃)₃, predicts a simple ¹H NMR spectrum characterized by three distinct singlets:

  • A singlet around 0.1 ppm: This signal corresponds to the nine equivalent protons of the trimethylsilyl (TMS) group, -(Si(CH₃)₃). These protons are highly shielded due to the electropositive nature of silicon, hence their upfield chemical shift.

  • A singlet around 1.9 ppm: This signal is attributed to the two protons of the methylene group (-CH₂-) adjacent to both the silicon atom and the carbonyl group.

  • A singlet around 1.4 ppm: This downfield singlet represents the nine equivalent protons of the tert-butyl group, -C(CH₃)₃. These protons are deshielded by the adjacent oxygen atom of the ester functionality.

The integration of these peaks should show a 9:2:9 ratio, corresponding to the TMS, methylene, and tert-butyl protons, respectively.

Comparison with Starting Materials:

  • tert-Butyl Acetate: The ¹H NMR spectrum of tert-butyl acetate would show two singlets: one for the acetyl methyl protons (~1.9 ppm) and another for the tert-butyl protons (~1.4 ppm). The absence of the highly shielded signal around 0.1 ppm is a key differentiator.

  • tert-Butyl Alcohol: This starting material would exhibit a singlet for the tert-butyl protons (~1.2 ppm) and a broad singlet for the hydroxyl proton (-OH), the chemical shift of which is concentration and solvent dependent.

  • Trimethylsilyl Chloride: This reagent would show a single sharp singlet for the nine equivalent protons of the TMS group.

The appearance of all three distinct singlets with the correct integration ratio in the product spectrum, and the disappearance of the characteristic signals of the starting materials (like the -OH peak of an alcohol), provides strong evidence for the formation of tert-butyl trimethylsilylacetate.

¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in a molecule gives a distinct signal.

Expected Spectrum of tert-Butyl Trimethylsilylacetate:

The ¹³C NMR spectrum of tert-butyl trimethylsilylacetate is expected to show five distinct signals:

  • A signal around -2 ppm: Corresponding to the methyl carbons of the trimethylsilyl group.

  • A signal around 25 ppm: Attributed to the methylene carbon.

  • A signal around 28 ppm: For the methyl carbons of the tert-butyl group.

  • A signal around 80 ppm: Representing the quaternary carbon of the tert-butyl group.

  • A signal around 170 ppm: The characteristic downfield signal for the carbonyl carbon of the ester.

Comparison with Starting Materials:

  • tert-Butyl Acetate: Would show four signals: the acetyl methyl carbon, the carbonyl carbon, the tert-butyl methyl carbons, and the quaternary tert-butyl carbon.

  • tert-Butyl Alcohol: Would only show two signals: one for the methyl carbons and one for the quaternary carbon.

  • Trimethylsilyl Chloride: Would display a single signal for the methyl carbons.

The presence of all five predicted signals in the product spectrum provides confirmatory evidence of the complete carbon skeleton.

FT-IR Spectroscopy: Vibrational Fingerprints

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected Spectrum of tert-Butyl Trimethylsilylacetate:

The IR spectrum of the product will be characterized by several key absorption bands:

  • ~1735 cm⁻¹ (strong, sharp): This is a crucial band corresponding to the C=O stretching vibration of the ester carbonyl group. The position of this band can be influenced by the silicon atom.

  • ~1250 cm⁻¹ and ~840 cm⁻¹ (strong): These bands are characteristic of the Si-CH₃ group vibrations.

  • ~2960-2850 cm⁻¹ (strong): These absorptions are due to the C-H stretching vibrations of the methyl and methylene groups.

  • Absence of a broad band around 3200-3600 cm⁻¹: The disappearance of the broad O-H stretching band, which would be prominent in the spectrum of any unreacted tert-butyl alcohol, is a key indicator of a successful reaction.

Comparison with Starting Materials:

  • tert-Butyl Acetate: Will also show a strong C=O stretch around 1740 cm⁻¹ and C-H stretches. The key difference will be the absence of the characteristic Si-CH₃ bands.

  • tert-Butyl Alcohol: The most prominent feature will be the broad O-H stretching band around 3200-3600 cm⁻¹.

  • Trimethylsilyl Chloride: Will be dominated by strong Si-Cl and Si-CH₃ vibrations.

The presence of the ester C=O stretch in conjunction with the characteristic Si-CH₃ bands, and the definitive absence of a broad O-H band, provides compelling evidence for the formation of the target silyl ester.

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure.

Expected Spectrum of tert-Butyl Trimethylsilylacetate:

  • Molecular Ion (M⁺): The molecular weight of tert-butyl trimethylsilylacetate is 188.34 g/mol . In the mass spectrum, a peak corresponding to the molecular ion (m/z = 188) should be observable, although it may be of low intensity.

  • Key Fragmentation Patterns:

    • Loss of a tert-butyl group (-C(CH₃)₃): A prominent peak at m/z = 131, corresponding to the [M - 57]⁺ fragment.

    • Loss of a methyl group (-CH₃): A peak at m/z = 173, corresponding to the [M - 15]⁺ fragment, is also expected from the cleavage of a methyl group from the silicon atom.

    • A peak at m/z = 73: This is a very common and often abundant fragment in the mass spectra of trimethylsilyl compounds, corresponding to the [(CH₃)₃Si]⁺ ion.

    • A peak at m/z = 57: Corresponding to the [tert-butyl cation, C(CH₃)₃]⁺.

Comparison with Starting Materials:

  • tert-Butyl Acetate: The molecular ion peak would be at m/z = 116. Common fragments would include m/z = 57 (tert-butyl cation) and m/z = 43 (acetyl cation).

  • tert-Butyl Alcohol: The molecular ion peak at m/z = 74 is often weak. The base peak is typically at m/z = 59, corresponding to the loss of a methyl group.

  • Trimethylsilyl Chloride: Would show a characteristic pattern for chlorine isotopes at m/z = 108 and 110.

The observation of a molecular ion peak at m/z = 188, along with the characteristic fragmentation pattern, particularly the fragments at m/z = 131 and 73, provides definitive confirmation of the product's identity and molecular weight.

Data Summary

Spectroscopic TechniqueStarting Material (e.g., tert-Butyl Alcohol)Starting Material (e.g., TMS-Cl)Product (tert-Butyl Trimethylsilylacetate)Key Differentiating Feature
¹H NMR Singlet ~1.2 ppm (9H), Broad singlet for -OHSinglet ~0.4 ppm (9H)Singlet ~0.1 ppm (9H), Singlet ~1.9 ppm (2H), Singlet ~1.4 ppm (9H)Appearance of three distinct singlets with 9:2:9 integration.
¹³C NMR Two signalsOne signalFive signals, including C=O at ~170 ppm and Si-CH₃ at ~ -2 ppmPresence of all five predicted carbon signals.
FT-IR Broad O-H stretch ~3200-3600 cm⁻¹Strong Si-Cl stretchStrong C=O stretch ~1735 cm⁻¹, Si-CH₃ bands ~1250, 840 cm⁻¹Absence of broad O-H stretch and presence of both C=O and Si-CH₃ bands.
Mass Spec (m/z) M⁺=74 (weak), 59 (base)M⁺=108/110M⁺=188, fragments at 173, 131, 73, 57Correct molecular ion and characteristic fragments at m/z 131 and 73.

Experimental Protocols

Sample Preparation for Spectroscopic Analysis
  • NMR Spectroscopy (¹H and ¹³C):

    • Dissolve approximately 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a clean, dry NMR tube.

    • Acquire the spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher for better resolution).

  • FT-IR Spectroscopy:

    • For liquid samples, a small drop can be placed between two salt plates (e.g., NaCl or KBr) to create a thin film.

    • Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly onto the crystal.

    • Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

    • Perform a background scan of the clean salt plates or ATR crystal prior to sample analysis.

  • Mass Spectrometry:

    • Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

    • Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) for GC-MS analysis or Electrospray Ionization (ESI) for LC-MS.

    • Acquire the mass spectrum over an appropriate m/z range.

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow from synthesis to definitive product confirmation using multiple spectroscopic techniques.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Data Interpretation & Confirmation start Starting Materials (tert-Butyl Acetate/Alcohol + TMS-Cl) reaction Reaction start->reaction product Crude Product reaction->product purification Purification (e.g., Distillation) product->purification final_product tert-Butyl Trimethylsilylacetate purification->final_product nmr ¹H & ¹³C NMR final_product->nmr Sample Preparation ftir FT-IR final_product->ftir Sample Preparation ms Mass Spectrometry final_product->ms Sample Preparation compare Compare Spectra with Starting Materials & Expected Data nmr->compare ftir->compare ms->compare confirmation Product Confirmation compare->confirmation

Caption: Workflow for the synthesis and spectroscopic confirmation of tert-butyl trimethylsilylacetate.

Conclusion

The formation of tert-butyl trimethylsilylacetate can be confirmed with a high degree of confidence through the synergistic use of ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry. Each technique provides a unique piece of the structural puzzle, and together they create a self-validating analytical workflow. By comparing the spectral data of the final product with that of the starting materials, researchers can definitively conclude the success of the synthesis, ensuring the quality and identity of the compound for subsequent applications.

References

  • Rathke, M. W., & Sullivan, D. F. (1973). The preparation and reactions of lithium trialkylsilylacetates. Journal of the American Chemical Society, 95(9), 3050-3051. [Link]

  • PubChem. (n.d.). tert-Butyl acetate. Retrieved February 10, 2026, from [Link]

Kinetic Profiling & Mechanistic Benchmarking: tert-Butyl Trimethylsilylacetate (TBTA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Steric Control

In the landscape of nucleophilic enolate equivalents, tert-Butyl Trimethylsilylacetate (TBTA) occupies a critical niche defined by kinetic stability and thermodynamic selectivity . While less reactive than its methyl/ethyl analogs (MTSA/ETSA) or lithium enolates, TBTA offers a superior kinetic profile for reactions requiring high diastereocontrol or "living" characteristics, such as Group Transfer Polymerization (GTP) and catalytic Mukaiyama aldol additions.

This guide objectively compares TBTA against standard alternatives, providing mechanistic rationale and experimental protocols for kinetic validation.

Performance Matrix: TBTA vs. Alternatives
FeatureTBTA (Subject) ETSA (Ethyl Analog) Li-tert-Butyl Acetate
Reaction Order Typically 1st order in [Nucleophile]1st order (often faster

)
Complex (Aggregation dependent)
Nucleophilicity (

)
Moderate (

)*
High (

)
Extreme (Diffusion controlled)
Moisture Sensitivity Low (

hydrolysis > 1h)
ModerateHigh (Instant protonation)
Selectivity (

)
High (Anti-selective dominant)ModerateLow (unless cryogenic)
Primary Application GTP Initiation, Stereoselective AldolGeneral Aldol, SilylationNon-selective Alkylation

*Based on Mayr’s Nucleophilicity Scales for silyl ketene acetals.

Mechanistic Topology

To understand the kinetic behavior of TBTA, one must analyze its activation pathways. Unlike lithium enolates which react via direct electrostatic attraction, TBTA requires activation either of the electrophile (Lewis Acid) or the silicon center (Lewis Base).

Diagram 1: Dual Activation Pathways of TBTA

The following diagram illustrates the divergent kinetic pathways. Note the "Open Transition State" favored by TBTA due to the bulky tert-butyl group, which precludes the closed Zimmerman-Traxler model typical of boron/lithium enolates.

TBTA_Mechanism TBTA TBTA (Reagent) Complex_LB Pentacoordinate Silicon [TBTA-F]- TBTA->Complex_LB Si-Activation TS_Open Open Transition State (Anti-Periplanar) TBTA->TS_Open Direct Attack (Slow) Aldehyde Aldehyde (R-CHO) Complex_LA Activated Electrophile [R-CHO-LA]* Aldehyde->Complex_LA Coordination LA Lewis Acid (TiCl4/BF3) LA->Complex_LA LB Lewis Base (F-) LB->Complex_LB Complex_LA->TS_Open Nucleophilic Attack Complex_LB->TS_Open Hypervalent Transfer Product β-Hydroxy Ester (Silyl Ether) TS_Open->Product C-C Bond Formation (Rate Limiting)

Caption: Figure 1. Dual activation modes for TBTA. The Lewis Acid pathway (Red) activates the electrophile, while the Lewis Base pathway (Green) generates a hypervalent silicate more reactive than the neutral SKA.

Comparative Kinetic Analysis

Steric Influence on Rate Constants ( )

The tert-butyl group in TBTA exerts a significant steric drag compared to the ethyl group in Ethyl Trimethylsilylacetate (ETSA). In Lewis Acid-catalyzed aldol reactions (e.g., with benzaldehyde/TiCl


), the reaction typically follows second-order kinetics:


Experimental Observation:

  • ETSA: Reacts rapidly at -78°C.

    
    .
    
  • TBTA: Requires higher temperatures (-40°C to 0°C) or stronger activation to achieve comparable conversion rates.

    
    .
    

Implication: The reduced rate of TBTA is a feature, not a bug. It suppresses the background reaction (uncatalyzed thermal pathway), thereby enhancing the fidelity of the catalyzed, stereoselective pathway.

Nucleophilicity Parameters (Mayr Scale)

Using the Mayr equation (


), we can quantitatively benchmark TBTA:
  • TBTA (

    
    ):  Moderate nucleophile. Reacts only with strong electrophiles (activated aldehydes, carbocations).
    
  • Lithium Enolate (

    
    ):  Super-nucleophile. Reacts with weak electrophiles (alkyl halides) and proton sources (moisture).
    

Conclusion: TBTA's lower


 value dictates that it requires electrophilic activation  (Lewis Acids) rather than relying on its inherent nucleophilicity. This makes it the reagent of choice for "Type II" Mukaiyama aldol reactions where anti diastereoselectivity is desired via an open transition state.

Experimental Protocol: In-Situ Kinetic Monitoring

Objective: Determine the pseudo-first-order rate constant (


) of TBTA addition to Benzaldehyde using ReactIR (In-situ FTIR).
Workflow Diagram

Kinetic_Workflow Setup 1. Reactor Setup Dry DCM, -78°C Insert ReactIR Probe Baseline 2. Baseline Acquisition Solvent Background Setup->Baseline Reagent_Add 3. Reagent Addition Add Benzaldehyde (1.0 eq) Add TiCl4 (1.1 eq) Baseline->Reagent_Add Initiation 4. Initiation (t=0) Inject TBTA (Excess, 5.0 eq) Reagent_Add->Initiation Monitoring 5. Data Collection Track C=O stretch (1700 cm-1) Track C=C stretch (1630 cm-1) Initiation->Monitoring Analysis 6. Kinetic Plotting ln[Abs] vs Time Monitoring->Analysis

Caption: Figure 2. Step-by-step workflow for acquiring kinetic data of TBTA reactions using in-situ spectroscopy.

Detailed Methodology

Reagents:

  • TBTA: Distilled over CaH

    
     prior to use.
    
  • Dichloromethane (DCM): Anhydrous, <10 ppm H

    
    O.
    
  • Catalyst: TiCl

    
     (1.0 M in DCM).
    

Protocol:

  • Preparation: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar and a ReactIR probe adapter. Maintain a positive pressure of Argon.

  • Solvent Charge: Add DCM (20 mL) and cool to -78°C using a dry ice/acetone bath.

  • Electrophile Activation: Add Benzaldehyde (1.0 mmol). Record IR spectrum to identify the carbonyl peak (

    
    ).
    
  • Lewis Acid Addition: Add TiCl

    
     (1.1 mmol) dropwise. Observe the shift in the carbonyl peak (red-shift to 
    
    
    
    ) indicating the formation of the [R-CHO-TiCl
    
    
    ] complex.
  • Kinetic Run (Pseudo-1st Order): Rapidly inject TBTA (5.0 mmol, 5 equivalents). This excess ensures [TBTA] remains effectively constant.

  • Data Acquisition: Configure ReactIR to scan every 15 seconds. Monitor the disappearance of the activated aldehyde peak and the appearance of the silyl ether product (

    
    ).
    
  • Quenching: After plateau (approx 30-60 mins), quench with sat. NaHCO

    
    .
    

Data Processing: Plot


 vs. time (

). The slope of the linear regression yields

. To derive the second-order rate constant:

.

References

  • Mukaiyama, T., Banno, K., & Narasaka, K. (1974). Reaction of silyl enol ethers with carbonyl compounds activated by titanium tetrachloride. Journal of the American Chemical Society, 96(24), 7503–7509. Link

  • Webster, O. W. (2004).[1][2] Group Transfer Polymerization: A Critical Review of Its Mechanism. Journal of Polymer Science Part A: Polymer Chemistry, 38(16), 2855-2860.[2] Link

  • Mayr, H., & Ofial, A. R. (2016). Kinetics of Electrophile–Nucleophile Combinations: A Guide to Polar Organic Reactivity. Accounts of Chemical Research, 49(5), 952–965. Link

  • Denmark, S. E., & Beutner, G. L. (2008). Lewis Base Catalysis in Organic Synthesis. Angewandte Chemie International Edition, 47(9), 1560–1638. Link

  • Heathcock, C. H., et al. (1991). Acyclic stereocontrol. The Journal of Organic Chemistry, 56(20), 5747–5750. Link

Sources

Validation of analytical methods for tert-Butyl trimethylsilylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Steric Advantage

In the high-stakes landscape of drug development, tert-Butyl trimethylsilylacetate (CAS: 41108-81-0), often abbreviated as BSA-tBu , serves as a critical building block for Peterson olefination and Reformatsky-type reactions. Unlike its ethyl analogue (Ethyl trimethylsilylacetate ), the tert-butyl group introduces significant steric bulk, offering superior resistance to nucleophilic attack at the carbonyl carbon during complex lithiation sequences.

However, this steric advantage comes with a trade-off: heightened sensitivity to acidic hydrolysis and potential thermal instability during analysis. This guide provides a validated analytical framework to ensure the integrity of BSA-tBu, comparing its performance and stability profile against standard alternatives.

Comparative Analysis: BSA-tBu vs. Alternatives

The decision to use BSA-tBu over Ethyl Trimethylsilylacetate (ETSA) is rarely arbitrary; it is a strategic choice driven by synthetic requirements.

Featuretert-Butyl Trimethylsilylacetate (BSA-tBu)Ethyl Trimethylsilylacetate (ETSA)Analytical Implication
CAS Number 41108-81-04071-88-9Distinct retention times; unique MS fragmentation.
Steric Hindrance High (tert-butyl group)Moderate (ethyl group)BSA-tBu requires longer reaction times but yields higher specificity in enolate formation.
Base Stability Excellent (Resists saponification)GoodBSA-tBu is preferred for reactions requiring strong bases (e.g., LDA, LiHMDS).
Acid Stability Poor (Cleaves to isobutylene)ModerateCritical: Analytical solvents must be neutral; avoid acidic modifiers in HPLC.
Boiling Point ~67 °C (13 mmHg)~158 °C (760 mmHg)BSA-tBu is sufficiently volatile for GC but requires careful thermal ramping to prevent in-inlet degradation.

Performance Verdict: Choose BSA-tBu when the synthetic pathway involves strong nucleophiles that would attack a standard ethyl ester, or when acid-catalyzed deprotection (cleaving the t-butyl group) is the desired release mechanism.

Validated Analytical Methodologies

To validate the purity and identity of BSA-tBu, a dual-method approach is required: GC-FID for quantitative purity and 1H-NMR for structural identity and hydrolysis monitoring.

Method A: Gas Chromatography with Flame Ionization Detection (GC-FID)

Primary Quantitative Method

GC-FID is the industry gold standard for silyl esters due to their volatility. However, the thermal instability of the tert-butyl ester requires a "Cool-On-Column" or moderate split injection technique to prevent thermal decomposition (isobutylene loss) inside the injector port.

Experimental Protocol: GC-FID Validation
  • Instrument: Agilent 7890B or equivalent with FID.

  • Column: DB-5ms or ZB-5 (30 m × 0.25 mm × 0.25 µm). Non-polar stationary phases minimize interaction with the silyl group.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]

  • Inlet: Split ratio 50:1. Temperature: 200°C (Note: Keep below 250°C to minimize thermal cleavage).

  • Detector (FID): 300°C. H2 flow: 30 mL/min; Air flow: 400 mL/min.

  • Oven Program:

    • Hold at 60°C for 2 min.

    • Ramp 15°C/min to 280°C.

    • Hold 5 min.

Sample Preparation:

  • Weigh 50 mg of BSA-tBu into a dry GC vial.

  • Dilute with 1.5 mL of anhydrous n-heptane (Avoid chlorinated solvents which can become acidic).

  • Add n-decane as an Internal Standard (IS) if performing quantitative assay.

Validation Criteria:

  • Linearity:

    
     over 50–150% of target concentration.
    
  • Precision (Repeatability): RSD < 1.0% for 6 replicate injections.

  • LOD/LOQ: Signal-to-Noise ratio of 3:1 and 10:1, respectively.

Method B: Proton NMR Spectroscopy (1H-NMR)

Secondary Identity & Stability Method

While GC provides purity, it cannot easily distinguish between certain decomposition pathways in situ. NMR is non-destructive and confirms the integrity of the trimethylsilyl (TMS) and tert-butyl groups.

Experimental Protocol: NMR Analysis
  • Solvent: CDCl3 (Neutralized with basic alumina to remove traces of DCl acid).

  • Internal Standard: 1,3,5-Trimethoxybenzene (for qNMR).

  • Key Shifts (ppm):

    • 
       0.15 (s, 9H, -Si(CH3)3)
      
    • 
       1.45 (s, 9H, -C(CH3)3)
      
    • 
       1.80 (s, 2H, -CH2-)
      

Pathway Analysis: If hydrolysis occurs, the


 0.15 peak will diminish, and a new peak at 

0.07 (Hexamethyldisiloxane - HMDS) will appear, confirming moisture contamination.

Visualizing the Validation Workflow

The following diagram illustrates the decision matrix for validating BSA-tBu, highlighting the critical control points where moisture or acid can compromise the analysis.

ValidationWorkflow Start Raw Material (BSA-tBu) Solubility Dissolve in Anhydrous Heptane Start->Solubility CheckMoisture Moisture Check? Solubility->CheckMoisture GC_FID GC-FID Analysis (Purity Assay) CheckMoisture->GC_FID Low Moisture NMR 1H-NMR (Identity/Hydrolysis) CheckMoisture->NMR Structural Confirmation Fail_Thermal DETECTED: Isobutylene Loss GC_FID->Fail_Thermal Split Peaks (Inlet too hot) Pass CERTIFIED: >95% Purity GC_FID->Pass Single Peak Fail_Hydrolysis DETECTED: HMDS + Acetic Acid NMR->Fail_Hydrolysis Shift @ 0.07 ppm NMR->Pass Integral 9:9:2

Figure 1: Analytical validation workflow for BSA-tBu, identifying critical failure modes (Hydrolysis and Thermal Decomposition).

Degradation & Stability Logic

Understanding the degradation pathway is essential for interpreting analytical data. BSA-tBu is susceptible to two primary breakdown mechanisms:

  • Protodesilylation (Moisture Induced):

    • Reaction:

      
      
      
    • TMS-OH rapidly dimerizes to Hexamethyldisiloxane (HMDS).

    • Detection: GC shows peaks for t-Butyl Acetate and HMDS.

  • Acid-Catalyzed Ester Cleavage:

    • Reaction:

      
      
      
    • Detection: Loss of the tert-butyl signal in NMR; appearance of carboxylic acid broad singlet.

Degradation BSAtBu tert-Butyl Trimethylsilylacetate (Active Reagent) tBuAcetate tert-Butyl Acetate (Impurity A) BSAtBu->tBuAcetate Hydrolysis HMDS HMDS (Impurity B) BSAtBu->HMDS Hydrolysis TMSAcid TMS-Acetic Acid (Degradant C) BSAtBu->TMSAcid Acid Cleavage Isobutylene Isobutylene Gas (Volatile Loss) BSAtBu->Isobutylene Acid Cleavage Water + H2O (Moisture) Acid + H+ (Acid Catalyst)

Figure 2: Primary degradation pathways. Note that HMDS is a tell-tale sign of wet solvents.

References

  • Sigma-Aldrich. tert-Butyl trimethylsilylacetate Product Specification & CAS 41108-81-0. Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 57653490, tert-Butyl trimethylsilylacetate. Retrieved from

  • Organic Chemistry Portal. Peterson Olefination: Mechanisms and Reagents. Retrieved from

  • TCI Chemicals. GC Derivatization Reagents and Silylation Protocols. Retrieved from

Sources

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